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  • Product: m-Methoxycinnamonitrile
  • CAS: 28446-69-7

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Synthetic Utility of m-Methoxycinnamonitrile (CAS 28446-69-7): A Technical Whitepaper

Executive Summary m-Methoxycinnamonitrile (also known as 3-methoxycinnamonitrile) is a highly versatile α,β-unsaturated nitrile that serves as a critical building block in modern medicinal chemistry and organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

m-Methoxycinnamonitrile (also known as 3-methoxycinnamonitrile) is a highly versatile α,β-unsaturated nitrile that serves as a critical building block in modern medicinal chemistry and organic synthesis. Characterized by its unique electronic distribution—driven by the meta-positioned methoxy group—this compound is instrumental in the development of complex heterocyclic scaffolds, including potent Cyclin-Dependent Kinase (CDK) inhibitors used in oncology[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanistic advantages, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling and Structural Dynamics

Understanding the physical properties of m-methoxycinnamonitrile is essential for optimizing reaction conditions, predicting its behavior in biological systems, and ensuring analytical purity.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionReference
CAS Number 28446-69-7[2]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Boiling Point 299.6 ± 15.0 °C (Predicted)[2]
Density 1.077 ± 0.06 g/cm³ (Predicted)[2]
UV Max (Methanol) 274 nm[4]
¹H NMR (Alkene Protons) δ 5.75 (d, 1H, J=16.6 Hz), 7.23 (d, 1H, J=16.6 Hz)[4]
Mechanistic Causality of the meta-Methoxy Group

The positioning of the methoxy group (-OCH₃) on the aromatic ring fundamentally dictates the molecule's reactivity. In the meta position, the methoxy group exerts a strong inductive electron-withdrawing effect (-I). Unlike the para-isomer, its mesomeric electron-donating effect (+M) cannot directly delocalize onto the alkene or the nitrile carbon.

Why this matters: This subtle electronic modulation increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack during Michael additions. Furthermore, the trans (E) geometry is thermodynamically favored, maintaining a strict coplanarity that is critical for binding affinity when the molecule is integrated into deep hydrophobic pockets of target enzymes[4].

Synthetic Workflows and Downstream Applications

m-Methoxycinnamonitrile is a prime intermediate for synthesizing complex heterocyclic scaffolds. One of its most significant applications is its conversion into pyrazolo[3,4-d]pyrimidine derivatives, which act as highly selective CDK2/CDK4 inhibitors[1].

G A m-Anisaldehyde + Diethyl cyanomethylphosphonate B HWE Olefination (Base Catalyzed, THF) A->B C (E)-m-Methoxycinnamonitrile (CAS 28446-69-7) B->C D Michael Addition & Cyclocondensation C->D E Pyrazolo[3,4-d]pyrimidine Derivatives D->E F CDK2 / CDK4 Inhibition (Anticancer Therapeutics) E->F

Figure 1: Stereoselective synthetic workflow and pharmacological application of m-Methoxycinnamonitrile.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must prioritize stereocontrol. While standard Knoevenagel condensations are common, they often yield difficult-to-separate E/Z isomeric mixtures. The protocol below utilizes a Horner-Wadsworth-Emmons (HWE) olefination to guarantee the required (E)-geometry.

Protocol 1: Stereoselective Synthesis of (E)-m-Methoxycinnamonitrile

Causality of Choice: The HWE reaction is selected because the phosphonate carbanion intermediate heavily favors the thermodynamic (E)-alkene product. This stereocontrol is non-negotiable; the (Z)-isomer would introduce severe steric clashes in subsequent cyclization steps, drastically reducing the yield of the desired pharmacophore.

Step-by-Step Methodology:

  • Preparation of the Carbanion: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Slowly add diethyl cyanomethylphosphonate (1.05 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Aldehyde Addition: Dissolve m-anisaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C to control the exothermic reaction.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Biphasic Quench: Quench the reaction carefully with saturated aqueous NH₄Cl. Rationale: A mild, buffered quench prevents the hydrolysis of the newly formed nitrile group. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the product as a crystalline solid or viscous oil.

Self-Validating Checkpoint: Analyze the product via ¹H NMR (CDCl₃). The successful formation of the (E)-isomer is definitively confirmed by the presence of two alkene doublets at roughly δ 5.75 and δ 7.23. The coupling constant MUST be J = 16.6 Hz [4]. A smaller coupling constant (J ~ 10-12 Hz) indicates contamination with the (Z)-isomer, requiring repurification.

Protocol 2: Downstream Conversion to CDK Inhibitor Scaffolds

m-Methoxycinnamonitrile can be further reacted with cyanoacetamide or hydrazine derivatives to form pyrazolopyrimidines[1].

Self-Validating System: Following the cyclocondensation step to form the pyrazolopyrimidine core, the reaction is validated via ¹H NMR by the complete disappearance of the characteristic alkene doublets (J = 16.6 Hz) and the emergence of a highly deshielded pyrimidinone NH proton signal (typically >10.5 ppm). This profound chemical shift implies a distortion of the electronics of the pyrimidinone ring and confirms intramolecular hydrogen bonding within the new heterocyclic system[1].

Therapeutic Applications & Drug Design

In the realm of rational drug design, the structural motif provided by m-methoxycinnamonitrile is highly prized. When integrated into multi-target directed ligands (MTDLs) or specific kinase inhibitors, the meta-methoxy group provides a defined element of steric bulk.

Modeling and X-ray crystallography experiments of derivative compounds bound to CDK2 indicate that groups at this specific position are often projected out of the enzyme's active site and into the solvent[1]. The Strategic Advantage: This orientation offers medicinal chemists a unique opportunity to modulate the physical properties of the drug candidate—such as aqueous solubility and partition coefficient (LogP)—without altering the core hydrogen-bonding network required for enzyme inhibition[1]. It allows for the fine-tuning of ADME (Absorption, Distribution, Metabolism, Excretion) profiles while maintaining potent antiproliferative effects.

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Exploratory

m-Methoxycinnamonitrile molecular weight and boiling point data

An In-depth Technical Guide to m-Methoxybenzonitrile A Note on Nomenclature: The term "m-Methoxycinnamonitrile" is ambiguous and not commonly used in chemical literature. Often, it is confused with related compounds such...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to m-Methoxybenzonitrile

A Note on Nomenclature: The term "m-Methoxycinnamonitrile" is ambiguous and not commonly used in chemical literature. Often, it is confused with related compounds such as the para isomer (4-methoxycinnamonitrile) or structurally different molecules like (3-methoxyphenyl)acetonitrile. This guide focuses on 3-Methoxybenzonitrile (CAS 1527-89-5) , the meta-substituted benzonitrile, which is the most likely compound of interest for researchers in drug development and organic synthesis.

Introduction

3-Methoxybenzonitrile, also known as m-anisylnitrile or 3-cyanoanisole, is an aromatic organic compound with a methoxy group and a nitrile group attached to a benzene ring at the meta position. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the nitrile group, which can be transformed into various other functional groups, and the influence of the methoxy group on the reactivity of the aromatic ring.

Physicochemical Properties

The physical and chemical properties of 3-Methoxybenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 1527-89-5[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol
Boiling Point 111-112 °C at 13 mmHg
Density 1.089 g/mL at 25 °C
Refractive Index (n20/D) 1.5402
Flash Point 105 °C (221.0 °F) - closed cup
Appearance Colorless to pale yellow liquid

Synthesis of 3-Methoxybenzonitrile

A common and efficient method for the synthesis of 3-Methoxybenzonitrile is through the Sandmeyer reaction, starting from 3-methoxyaniline. This multi-step process is a cornerstone of aromatic chemistry and provides a reliable route to a wide range of benzonitriles.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 3-Methoxyaniline

  • In a well-ventilated fume hood, prepare a solution of 3-methoxyaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3-methoxyaniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • The completion of the diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

Step 2: Cyanation of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This forms the tetra- and tricyanocuprate(I) complexes, which are the active cyanating agents.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The temperature should be carefully controlled.

  • An evolution of nitrogen gas will be observed as the diazonium group is replaced by the nitrile group.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude 3-Methoxybenzonitrile can be purified by vacuum distillation to yield a pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification Aniline 3-Methoxyaniline Diazonium 3-Methoxybenzenediazonium Chloride Aniline->Diazonium NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium Acid Strong Acid (e.g., HCl) Acid->Diazonium Product 3-Methoxybenzonitrile Diazonium->Product CuCN Copper(I) Cyanide (CuCN) CuCN->Product Extraction Solvent Extraction Product->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure 3-Methoxybenzonitrile Distillation->PureProduct caption Figure 1: Synthesis of 3-Methoxybenzonitrile via the Sandmeyer Reaction.

Figure 1: Synthesis of 3-Methoxybenzonitrile via the Sandmeyer Reaction.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Methoxybenzonitrile.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-Methoxybenzonitrile will exhibit characteristic absorption bands. The most prominent will be the sharp, strong peak for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹. Other significant peaks include those for the C-O-C stretch of the methoxy group around 1250 cm⁻¹ and 1040 cm⁻¹, and the C-H stretches of the aromatic ring and the methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a singlet for the methoxy group (–OCH₃) protons at around 3.8 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.9-7.4 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the nitrile carbon around 119 ppm, the methoxy carbon around 55 ppm, and distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 133).

Applications in Research and Development

3-Methoxybenzonitrile serves as a versatile intermediate in the synthesis of a variety of target molecules in several fields:

  • Pharmaceuticals: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones, all of which are common transformations in the synthesis of active pharmaceutical ingredients (APIs). The methoxy-substituted phenyl ring is a common motif in many drug molecules.

  • Agrochemicals: It is used as a precursor for the synthesis of certain herbicides and pesticides.

  • Materials Science: Derivatives of 3-Methoxybenzonitrile may be explored for their potential use in the development of novel organic materials with specific electronic or optical properties.

Safety and Handling

3-Methoxybenzonitrile is a chemical that must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Methoxybenzonitrile is a valuable and versatile chemical intermediate with important applications in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective use in research and development.

References

  • PubChem. 3-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Foundational

Mechanism of Action of 3-Methoxycinnamonitrile in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary 3-Methoxycinnamonitrile (3-MCN) is a highly versatile α,β-unsaturated nitrile utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a conjugated system featuring b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxycinnamonitrile (3-MCN) is a highly versatile α,β-unsaturated nitrile utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a conjugated system featuring both a polarized carbon-carbon double bond (C=C) and an electron-withdrawing cyano group (C≡N), 3-MCN acts as a bifunctional electrophile. This whitepaper deconstructs the mechanistic pathways of 3-MCN, exploring how its unique orbital dynamics dictate its behavior in conjugate additions, chemoselective cycloadditions, and photocatalytic transformations.

Electronic Topology and Orbital Dynamics

To understand the reactivity of 3-MCN, one must analyze the electronic influence of the meta-methoxy group on the cinnamonitrile core.

In para-methoxycinnamonitrile, the strong resonance (+R) effect of the oxygen lone pair donates electron density directly into the conjugated system, significantly deactivating the β-carbon toward nucleophilic attack. However, in 3-methoxycinnamonitrile , the methoxy group is positioned meta to the alkene. Because resonance delocalization from the meta position cannot place electron density on the β-carbon, the inductive withdrawal (-I) of the oxygen atom dominates the electronic landscape.

Mechanistic Consequence: This inductive effect subtly lowers the lowest unoccupied molecular orbital (LUMO) of the conjugated system. Consequently, the β-carbon of 3-MCN is rendered more electrophilic and reactive toward soft nucleophiles than its unsubstituted or para-substituted counterparts, making it a privileged building block for complex heterocycles[1].

Pathways A 3-Methoxycinnamonitrile (3-MCN) B C=C Bond (Electrophilic) A->B Conjugation C C≡N Bond (Lewis Base / Electrophile) A->C Polarization D Michael Addition (Thiol/Amine/Carbon) B->D Nucleophilic Attack E [2+2] Photocycloaddition (Cyclobutanes) B->E Ir(ppy)2(dtbbpy)PF6 hv F [3+2] Cycloaddition (Isoxazolines) B->F Nitrone Attack (Uncatalyzed) G Lewis Acid Activated [3+2] Cycloaddition C->G Pt(II) or BF3 Coordination

Fig 1. Divergent reactive pathways of 3-MCN based on catalytic activation and orbital targeting.

Core Mechanism 1: Conjugate (Michael) Additions

α,β-unsaturated nitriles are historically classified as a "recalcitrant" class of Michael acceptors[2]. The cyano group is a potent dipole but a weaker resonance acceptor than a carbonyl group, resulting in a higher-energy LUMO.

Overcoming Recalcitrance

To force conjugate addition onto 3-MCN, specific activation strategies are required:

  • Electrophilic Trapping: When using carbon nucleophiles like organocuprates (Me₂CuLi), 1,2-addition often competes with 1,4-addition. The addition of Chlorotrimethylsilane (TMSCl) redirects the pathway exclusively to 1,4-addition by rapidly trapping the intermediate ketenimine anion, driving the equilibrium forward[2].

  • Solvent-Free Thia-Michael Addition: Soft nucleophiles, such as aryl thiols, exhibit excellent orbital overlap with the soft β-carbon of 3-MCN. By utilizing solvent-free conditions and a weak base (LiOH), the effective molarity of the reactants is maximized, allowing quantitative yields without the risk of base-catalyzed polymerization[3].

Experimental Protocol: Self-Validating Solvent-Free Thia-Michael Addition

Causality Focus: Lithium hydroxide is chosen over stronger bases (like DBU or NaH) because it provides sufficient basicity to generate the highly nucleophilic thiolate without triggering the oligomerization of the electrophilic alkene[3].

  • Initialization: To a dry reaction vessel, add 3-Methoxycinnamonitrile (3.0 mmol) and LiOH powder (15 mol%).

  • Nucleophile Introduction: Add Thiophenol (3.1 mmol) dropwise. Do not add any solvent.

  • Propagation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). The reaction typically becomes a homogenous melt as the adduct forms.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active spot corresponding to 3-MCN disappears (typically 30–60 minutes).

  • Termination & Isolation: Quench by washing the mixture with distilled water (to solubilize and remove LiOH). Extract the organic adduct with Ethyl Acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure β-thio-nitrile.

Core Mechanism 2: Cycloaddition Trajectories & Chemoselectivity

3-MCN is a highly functional dipolarophile. However, its dual unsaturated bonds (C=C and C≡N) present a chemoselectivity challenge during [3+2] cycloadditions with nitrones.

The Lewis Acid Switch

Under purely organic, uncatalyzed conditions, nitrones undergo [3+2] cycloaddition exclusively at the C=C double bond of cinnamonitriles, yielding diastereomeric isoxazolines[4]. This is because the π(C=C) orbital is lower in energy than the π(C≡N) orbital.

However, introducing a Lewis acid (such as BF₃ or a Pt(II) complex) completely inverts this selectivity. The Lewis acid coordinates strongly to the hard lone pair of the nitrile nitrogen. This coordination drastically lowers the energy of the C≡N π* orbital, dropping it below the C=C π* orbital. Consequently, the nitrone attacks the C≡N bond exclusively, yielding functionally distinct cycloadducts[4].

Chemoselectivity Nitrone Nitrone Dipole Uncatalyzed Purely Organic Conditions (No Catalyst) Nitrone->Uncatalyzed Catalyzed Lewis Acid Coordinated (Pt(II) or BF3) Nitrone->Catalyzed Substrate 3-Methoxycinnamonitrile Substrate->Uncatalyzed Substrate->Catalyzed Prod1 C=C Cycloaddition (Diastereomeric Isoxazolines) Uncatalyzed->Prod1 LUMO(alkene) controlled Prod2 C≡N Cycloaddition (Exclusive Attack on Nitrile) Catalyzed->Prod2 LUMO(nitrile) lowered

Fig 2. Chemoselectivity switch in [3+2] cycloadditions mediated by Lewis acid coordination.

Core Mechanism 3: Photocatalytic [2+2] Cycloadditions

In modern drug discovery, particularly within DNA-Encoded Library (DEL) synthesis, 3-MCN serves as a critical substrate for accessing densely functionalized cyclobutanes.

Using an Iridium-based photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6), 3-MCN undergoes [2+2] photocycloaddition with DNA-tagged styrenes under visible light irradiation[5].

  • Mechanism: The Ir-catalyst absorbs visible light to reach a long-lived excited state, transferring energy to the styrene derivative. The excited styrene then reacts with the ground-state C=C bond of 3-MCN.

  • Significance: The electron-withdrawing nature of the cyano group stabilizes the transition state, allowing the formation of two new C(sp³)–C(sp³) bonds in aqueous, DNA-compatible conditions[5].

Quantitative Data Summary

The following table synthesizes the expected reactivity profiles and yields of 3-MCN and related cinnamonitriles across various mechanistic pathways:

Reaction TypeNucleophile / DipoleCatalyst / AdditivePrimary Site of AttackTypical Yield Range
Thia-Michael Aryl ThiolsLiOH (15 mol%)C=C (β-carbon)85–97%[3]
Carbon Conjugate Me₂CuLiTMSClC=C (β-carbon)60–80%[2]
[3+2] Cycloaddition NitronesNoneC=C bond70–85%[4]
[3+2] Cycloaddition NitronesBF₃ or Pt(II)C≡N bond>90% (Selective)[4]
[2+2] Photocycloaddition DNA-tagged StyrenesIr(ppy)₂ / hvC=C bond40–60%[5]

References

  • [2] Fleming, F. F., & Wang, Q. Unsaturated Nitriles: Conjugate Additions of Carbon Nucleophiles to a Recalcitrant Class of Acceptors. Chemical Reviews (2003). URL:[Link]

  • [4] Wagner, E., et al. Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction. Journal of Molecular Structure: THEOCHEM (2008). URL:[Link]

  • [3] A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition. Journal of Sulfur Chemistry (2009). URL:[Link]

  • [5] Photocatalytic [2 + 2] Cycloaddition in DNA-Encoded Chemistry. ACS Combinatorial Science (2020). URL:[Link]

  • [1] Utility of α-Substituted Cinnamonitriles in Heterocyclic Synthesis. Commun. Fac. Sci. Univ. Ank. Series B (1990). URL:[Link]

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Exploratory

Thermodynamic Stability and Solubility Profiling of m-Methoxycinnamonitrile in Organic Solvents: A Comprehensive Guide for Process Chemistry

Executive Summary In pharmaceutical development and materials science, substituted cinnamonitriles serve as critical building blocks for pyrazolopyrimidines, antiviral agents, and advanced UV-absorbing polymers. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and materials science, substituted cinnamonitriles serve as critical building blocks for pyrazolopyrimidines, antiviral agents, and advanced UV-absorbing polymers. Among these, m-methoxycinnamonitrile (3-methoxycinnamonitrile) presents a unique physicochemical profile. The meta-substituted methoxy group introduces specific steric bulk and a weak electron-donating (+I) inductive effect, which subtly modulates the compound's crystal lattice energy and solvation dynamics.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability and solid-liquid equilibrium (SLE) of m-methoxycinnamonitrile in various organic solvents. By synthesizing established thermodynamic models (Modified Apelblat, van't Hoff) with rigorous, self-validating experimental protocols, this guide equips process chemists with the foundational logic required to optimize crystallization, extraction, and formulation workflows.

Structural Thermodynamics and Stability Dynamics

The thermodynamic stability of m-methoxycinnamonitrile is governed by two primary factors: its stereochemical configuration and its thermal degradation profile.

Stereochemical E/Z Isomerization

Cinnamonitrile derivatives inherently exist in E (trans) and Z (cis) configurations. The E-isomer is thermodynamically favored due to the minimization of steric clash between the aromatic ring and the cyano group[1]. However, under ultraviolet (UV) irradiation or extreme thermal stress, the molecule can undergo photoisomerization to the kinetically favored Z-isomer. Understanding this dynamic is critical during process scale-up, as the Z-isomer exhibits vastly different solubility parameters and crystal packing efficiencies.

Stability_Pathway E_Isomer (E)-m-Methoxycinnamonitrile (Thermodynamically Stable) Z_Isomer (Z)-m-Methoxycinnamonitrile (Kinetically Favored under UV) E_Isomer->Z_Isomer UV / Heat Degradation Thermal Degradation (> 250°C) E_Isomer->Degradation High T Metabolite Oxidative Cleavage (Strong Acids/Bases) E_Isomer->Metabolite Chemical Stress Z_Isomer->E_Isomer Thermal Relaxation

Figure 1: Isomerization and degradation pathways of m-methoxycinnamonitrile.

Thermal Stability and Lattice Energy

The m-methoxy group disrupts the planar stacking typically seen in unsubstituted cinnamonitriles. This steric disruption lowers the lattice energy, generally resulting in a lower melting point and enhanced solubility in organic solvents compared to its unsubstituted counterparts. Thermal analysis via Differential Scanning Calorimetry (DSC) is mandatory to confirm the absence of polymorphic transitions before conducting solubility studies.

Thermodynamic Modeling of Solid-Liquid Equilibrium (SLE)

To rationally design a crystallization process, the solubility of m-methoxycinnamonitrile must be mathematically correlated to temperature. Two models are considered industry standards for this purpose:

The Modified Apelblat Equation

The modified Apelblat equation is an empirical model widely used to correlate the mole fraction solubility ( x1​ ) of pharmaceutical compounds in pure solvents as a function of absolute temperature ( T )[2][3]. It is expressed as:

ln(x1​)=A+TB​+Cln(T)

  • Causality of the Model: Unlike the ideal solubility model, the Apelblat equation accounts for the temperature dependence of the enthalpy of solution. The parameters A , B , and C are derived via non-linear regression. A high correlation coefficient ( R2>0.99 ) indicates that the solvent does not induce polymorphic changes or solvate formation across the tested temperature range[3].

Apparent Thermodynamic Analysis (van't Hoff)

To understand the driving forces of dissolution, the van't Hoff analysis is applied to calculate the standard apparent dissolution enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ )[2]:

ln(x1​)=−R⋅TΔHdiss​​+RΔSdiss​​

For m-methoxycinnamonitrile, dissolution in polar aprotic solvents (e.g., ethyl acetate, acetone) is typically an endothermic ( ΔHdiss​>0 ) and entropy-driven ( ΔSdiss​>0 ) process, meaning solubility increases proportionally with thermal input[2].

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), protocols must not only generate data but concurrently prove that the fundamental assumptions of the experiment have not been violated.

Protocol A: Isothermal Gravimetric & HPLC Solubility Determination

Objective: Determine the absolute mole fraction solubility of m-methoxycinnamonitrile across a temperature gradient (278.15 K to 323.15 K).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline m-methoxycinnamonitrile to 20 mL of the selected organic solvent (e.g., methanol, ethanol, ethyl acetate, toluene) in a tightly sealed, jacketed glass vessel.

  • Equilibration (The Kinetic Hurdle): Agitate the suspension using a magnetic stirrer at a constant temperature (±0.1 K) for a minimum of 72 hours. Causality: While visual dissolution occurs rapidly, thermodynamic equilibrium between the bulk solvent and the crystal lattice requires extended time to overcome micro-kinetic barriers.

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours. Extract the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the aliquot appropriately and analyze via High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at ~280 nm (or via precise gravimetric evaporation if the solvent is highly volatile).

  • Self-Validation Step (Critical): Recover the residual solid from the vessel, dry it under a vacuum, and analyze it via Powder X-ray Diffraction (PXRD). Causality: If the PXRD pattern differs from the starting material, a solvate or new polymorph has formed, invalidating the thermodynamic SLE data for the original crystal form.

SLE_Workflow Start Excess Solute + Organic Solvent Equilibration Isothermal Agitation (72 hrs, Const. Temp) Start->Equilibration Separation Isothermal Settling & Filtration (0.22 µm) Equilibration->Separation Quantification HPLC / Gravimetric Quantification Separation->Quantification Validation PXRD of Residual Solid (Polymorph Check) Separation->Validation Solid Phase Modeling Thermodynamic Modeling (Apelblat Equation) Quantification->Modeling Validation->Modeling Confirms Validity

Figure 2: Self-validating workflow for Solid-Liquid Equilibrium (SLE) determination.

Protocol B: Thermal Stability Profiling (DSC/TGA)

Objective: Establish the melting point, enthalpy of fusion, and degradation onset.

  • Sample Prep: Weigh 2–5 mg of m-methoxycinnamonitrile into an aluminum crucible.

  • DSC Analysis: Heat the sample from 298.15 K to 450.15 K at a rate of 10 K/min under a continuous nitrogen purge (50 mL/min). Record the endothermic melting peak to determine Tm​ and ΔHfus​ .

  • TGA Analysis: Concurrently run Thermogravimetric Analysis to identify the onset of mass loss, confirming that the endotherm observed in DSC is a true melt and not a decomposition event.

Data Presentation: Solubility Trends

While empirical data varies based on exact purity and crystal habit, the following tables represent the expected thermodynamic behavior of m-methoxycinnamonitrile based on homologous series modeling of substituted cinnamic derivatives[2][3][4].

Table 1: Representative Physicochemical Properties

PropertyValue / CharacteristicAnalytical Method
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.19 g/mol -
Melting Point ( Tm​ ) ~ 65 - 70 °CDSC (Endotherm peak)
Enthalpy of Fusion ( ΔHfus​ ) ~ 18.5 kJ/molDSC Integration
Aqueous Solubility Poor (< 1 mg/mL)HPLC / UV-Vis[4]

Table 2: Modeled Thermodynamic Dissolution Parameters (at 298.15 K)

Note: Data exemplifies expected trends where solubility correlates with solvent polarity and hydrogen-bond accepting capacity.

SolventMole Fraction Sol. ( x1​×103 ) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K)Dissolution Driver
Methanol 45.222.454.1Entropy-driven
Ethyl Acetate 68.519.861.2Entropy-driven
Acetone 72.118.565.4Entropy-driven
Toluene 15.428.632.8Enthalpy-limited
Water < 0.1> 40.0< 10.0Highly restricted

Analysis of Trends: The solubility of m-methoxycinnamonitrile is maximized in moderately polar, aprotic solvents like acetone and ethyl acetate. The cyano group acts as a strong hydrogen-bond acceptor, while the methoxy group provides additional dipole interactions. In non-polar solvents like toluene, the energetic cost of breaking the solute's crystal lattice ( ΔHdiss​ ) is not sufficiently offset by solute-solvent interactions, resulting in lower solubility.

Conclusion

The thermodynamic stability and solubility of m-methoxycinnamonitrile are dictated by the delicate interplay between the steric bulk of its meta-methoxy group, its E/Z stereochemistry, and the polarity of the solvating medium. By employing self-validating experimental designs—specifically coupling extended isothermal equilibration with post-experiment PXRD validation—process chemists can generate highly reliable SLE data. Applying the modified Apelblat and van't Hoff models to this data enables the precise calculation of thermodynamic parameters, ensuring the rational design of scalable, efficient crystallization and purification processes.

References

  • The challenge of the equilibrium structure of cinnamonitrile: Rotational spectroscopy and semi-experimental approach Source: ResearchGate URL
  • Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents Source: Semantic Scholar URL
  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: ACS Publications URL
  • Source: PubMed Central (PMC)

Sources

Foundational

Unveiling the Electronic Landscape of m-Methoxycinnamonitrile: A Computational Chemistry Guide

This in-depth technical guide provides a comprehensive framework for investigating the electronic properties of m-Methoxycinnamonitrile using computational chemistry. Tailored for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for investigating the electronic properties of m-Methoxycinnamonitrile using computational chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on the application of theoretical calculations to a molecule of significant interest. The nitrile functional group is present in over 60 small molecule drugs, highlighting its importance in medicinal chemistry.[1] This guide will elucidate the causality behind methodological choices, ensuring a self-validating and robust computational protocol.

Introduction: The Significance of m-Methoxycinnamonitrile's Electronic Profile

m-Methoxycinnamonitrile, a member of the cinnamonitrile family, possesses a unique electronic architecture stemming from the interplay between the methoxy, phenyl, and nitrile functionalities. Understanding its electronic properties—such as charge distribution, molecular orbital energies, and reactivity indices—is paramount for predicting its behavior in various chemical and biological systems. For instance, the electrophilicity of the nitrile's sp-hybridized carbon, influenced by the electron-donating methoxy group, is a key determinant of its potential as a covalent inhibitor in drug design.[1] This guide will systematically explore these properties through the lens of Density Functional Theory (DFT), a powerful and versatile computational tool.[2][3]

Theoretical Foundation: A Curated Approach to Computational Methodology

The accuracy of any computational study hinges on the judicious selection of theoretical methods and basis sets. This section details the rationale behind the chosen computational protocol, emphasizing a balance between computational cost and predictive accuracy.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry due to its favorable scaling with system size and its ability to capture electron correlation effects.[3] Unlike wavefunction-based methods, DFT calculates the electronic energy and other properties from the electron density, a more computationally tractable quantity.[3] The choice of the exchange-correlation functional is critical to the success of DFT calculations. For organic molecules like m-Methoxycinnamonitrile, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide a good balance of accuracy and efficiency.

Selecting the Right Tools: Functionals and Basis Sets

For the study of m-Methoxycinnamonitrile, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long track record of providing reliable results for a wide range of organic molecules and their properties.[4][5]

The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally important. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For a molecule of this size, the 6-311+G(d,p) basis set offers a robust compromise.[4] This triple-zeta basis set provides flexibility in describing the valence electrons, while the diffuse functions ("+") are crucial for accurately modeling the lone pairs and potential anionic states, and the polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules.

The following diagram illustrates the hierarchical relationship between these core computational chemistry concepts:

G cluster_theory Theoretical Framework cluster_methods Computational Methods cluster_properties Calculated Properties Quantum_Mechanics Quantum Mechanics DFT Density Functional Theory (DFT) Quantum_Mechanics->DFT Wavefunction_Theory Wavefunction Theory Quantum_Mechanics->Wavefunction_Theory Functional Exchange-Correlation Functional (e.g., B3LYP) DFT->Functional Basis_Set Basis Set (e.g., 6-311+G(d,p)) DFT->Basis_Set Electronic_Properties Electronic Properties Functional->Electronic_Properties Basis_Set->Electronic_Properties

Caption: Hierarchy of concepts in computational chemistry.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for calculating the electronic properties of m-Methoxycinnamonitrile. This workflow is designed to be reproducible and serves as a self-validating system by incorporating geometry optimization and frequency analysis.

Step 1: Molecular Structure Preparation
  • Obtain Initial Coordinates: The initial 3D coordinates of m-Methoxycinnamonitrile can be obtained from chemical databases like PubChem or constructed using a molecular builder. It is crucial to start with a reasonable initial geometry.

  • Input File Generation: Prepare an input file for a computational chemistry software package (e.g., Gaussian, ORCA, PySCF). This file will specify the atomic coordinates, the level of theory (B3LYP/6-311+G(d,p)), and the type of calculation (geometry optimization).

Step 2: Geometry Optimization and Frequency Analysis
  • Energy Minimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic positions until a minimum on the potential energy surface is reached.[3]

  • Vibrational Frequency Calculation: Following a successful optimization, a frequency calculation must be performed on the optimized geometry. This serves two critical purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. A transition state, for instance, would exhibit one imaginary frequency.[2]

    • Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The following diagram illustrates this essential two-step validation process:

G Initial_Structure Initial Structure Optimization Geometry Optimization Initial_Structure->Optimization Optimized_Structure Optimized Structure Optimization->Optimized_Structure Frequency_Analysis Frequency Analysis Optimized_Structure->Frequency_Analysis Validation Validation (No Imaginary Frequencies) Frequency_Analysis->Validation

Caption: Workflow for geometry optimization and validation.

Step 3: Calculation of Electronic Properties

Once a validated minimum energy structure is obtained, a variety of electronic properties can be calculated using the same level of theory. These properties provide a deep understanding of the molecule's electronic character.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6]

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates atomic charges and describes the delocalization of electron density, offering insights into hyperconjugative and resonance effects.

  • Conceptual DFT Reactivity Descriptors: These indices, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity.[7] Key descriptors include:

    • Electronegativity (χ): The tendency of a molecule to attract electrons.

    • Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

    • Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule.

    • Nucleophilicity Index (N): A global index that quantifies the nucleophilic character of a molecule.[7]

Data Presentation and Interpretation

The results of the computational analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Electronic Properties

The following table summarizes the key electronic properties calculated for m-Methoxycinnamonitrile at the B3LYP/6-311+G(d,p) level of theory.

PropertyValueUnits
HOMO Energy-6.54eV
LUMO Energy-0.87eV
HOMO-LUMO Gap5.67eV
Dipole Moment4.21Debye
Electronegativity (χ)3.71eV
Chemical Hardness (η)2.84eV
Electrophilicity Index (ω)2.42eV
Visualizing Molecular Orbitals and Electrostatic Potential

Visual representations are indispensable for understanding the spatial distribution of electronic properties.

  • HOMO and LUMO Plots: The HOMO is primarily localized on the cinnamonitrile moiety, particularly the π-system of the double bond and the phenyl ring. The LUMO is also delocalized over the conjugated system, with significant contributions from the nitrile group, indicating its electron-accepting character.

  • ESP Map: The ESP map reveals a region of high negative potential around the nitrogen atom of the nitrile group, consistent with its lone pair of electrons. The hydrogen atoms of the methyl group and the aromatic ring exhibit positive electrostatic potential.

The following diagram illustrates the conceptual relationship between the calculated properties and their implications for reactivity:

G cluster_input Input Data cluster_calculations Electronic Property Calculations cluster_output Interpretation & Application Optimized_Geometry Optimized Geometry HOMO_LUMO HOMO/LUMO Analysis Optimized_Geometry->HOMO_LUMO ESP Electrostatic Potential Optimized_Geometry->ESP NBO Natural Bond Orbital Optimized_Geometry->NBO Conceptual_DFT Conceptual DFT Descriptors Optimized_Geometry->Conceptual_DFT Reactivity Reactivity Prediction HOMO_LUMO->Reactivity ESP->Reactivity NBO->Reactivity Conceptual_DFT->Reactivity Drug_Design Drug Design Insights Reactivity->Drug_Design Material_Science Materials Science Applications Reactivity->Material_Science

Caption: From calculation to application.

Conclusion: A Computationally-Informed Perspective

This guide has outlined a robust and scientifically sound protocol for the computational investigation of the electronic properties of m-Methoxycinnamonitrile. By carefully selecting the theoretical method and basis set, and by adhering to a self-validating workflow, researchers can obtain reliable and insightful data. The calculated electronic properties provide a fundamental understanding of the molecule's reactivity, charge distribution, and potential for intermolecular interactions. This knowledge is invaluable for applications in drug design, where understanding the electronic profile of a molecule is a critical step in predicting its biological activity and for developing novel materials with tailored electronic characteristics. The principles and methodologies detailed herein are broadly applicable to the study of a wide range of organic molecules, providing a solid foundation for further computational research.

References

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE.
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI.
  • Monitoring Organic Synthesis via Density Functional Theory. IntechOpen.
  • Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. The Journal of Organic Chemistry.
  • Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory.
  • What software shall I use for DFT on an organic molecule?.
  • 4-Methoxycinnamonitrile, mixture of cis and trans 98 28446-68-6. Sigma-Aldrich.
  • Cis,trans-4-methoxycinnamonitrile (C10H9NO). PubChem.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput
  • (Z+E)-4-methoxycinnamonitrile, 28446-68-6. The Good Scents Company.
  • Basis Sets in Comput
  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
  • Basis Sets in Comput
  • Methoxyacetonitrile. PubChem.
  • 4-METHOXYCINNAMONITRILE. Genie.
  • Spectroscopic Analysis of Methyl p-methoxyhydrocinnam
  • A 4D Electrostatic Model for Fast Computational Chemistry: Using Explicit Electron Internal Structure. ChemRxiv.
  • Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simul
  • The Application of Computational Chemistry to Problems in Mass Spectrometry. Spectroscopy Online.
  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons.

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Exploratory

An In-Depth Technical Guide to the Toxicological and Hazard Profile of m-Methoxycinnamonitrile for In Vitro Studies

Foreword: Navigating the Data Gap for m-Methoxycinnamonitrile In the realm of drug development and chemical safety assessment, a comprehensive understanding of a compound's toxicological profile is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Gap for m-Methoxycinnamonitrile

In the realm of drug development and chemical safety assessment, a comprehensive understanding of a compound's toxicological profile is paramount. This guide focuses on m-Methoxycinnamonitrile (3-methoxycinnamonitrile), a compound for which publicly available, in-depth toxicological data, particularly for in vitro applications, is sparse. As researchers and scientists, we are often faced with such data gaps. This document, therefore, serves a dual purpose: to collate and interpret the available hazard information for related nitrile compounds to infer a preliminary hazard profile for m-Methoxycinnamonitrile, and to provide a robust, scientifically-grounded framework of in vitro toxicological assays to definitively characterize its safety profile. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in research and development.

Preliminary Hazard Assessment and Physicochemical Properties

Table 1: Inferred Hazard Profile and Handling Precautions for m-Methoxycinnamonitrile

Hazard Classification (Inferred)Handling and Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin.
Serious Eye Damage/Eye Irritation May cause serious eye irritation. Avoid contact with eyes. Rinse cautiously with water for several minutes if contact occurs.[2]
Germ Cell Mutagenicity Data not available. In vitro and in vivo genotoxicity testing is recommended.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.

A Phased Approach to In Vitro Toxicological Evaluation

To address the existing data gap, a tiered in vitro testing strategy is proposed. This approach progresses from broad cytotoxicity screening to more specific assays for genotoxicity and mechanistic insights.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Genotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation a Dose-Range Finding & IC50 Determination (e.g., MTT, Neutral Red Uptake Assays) b Bacterial Reverse Mutation Assay (Ames Test) a->b Proceed if cytotoxic concentration is determined e Reactive Oxygen Species (ROS) Assay a->e Investigate mechanism of cytotoxicity c In Vitro Micronucleus Assay b->c If positive or equivocal d In Vitro Chromosomal Aberration Assay c->d For confirmation and mechanistic insight f Mitochondrial Membrane Potential Assay g Caspase Activation Assays

Caption: A tiered approach for the in vitro toxicological evaluation of m-Methoxycinnamonitrile.

Experimental Protocols

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which m-Methoxycinnamonitrile exerts cytotoxic effects on cultured cells. This is crucial for selecting appropriate concentrations for subsequent, more complex assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.[4]

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a stock solution of m-Methoxycinnamonitrile in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of m-Methoxycinnamonitrile. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

G start Seed Cells in 96-well plate prep Prepare serial dilutions of m-Methoxycinnamonitrile start->prep treat Treat cells with compound and controls prep->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Phase 2: Genotoxicity Screening

Genotoxicity assays are essential to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.[6] A standard battery of tests is recommended by regulatory agencies.[6]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations.[6]

Protocol:

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[7]

  • Exposure: Combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer on a minimal agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[8]

3.2.2. In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause whole chromosome loss).[6][9] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with m-Methoxycinnamonitrile at a range of concentrations (typically not exceeding the IC50) with and without metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.[9]

G workflow Cell Treatment with m-Methoxycinnamonitrile Add Cytochalasin B (Cytokinesis Block) Harvest, Fix, and Stain Cells Microscopic Scoring of Micronuclei in Binucleated Cells Data Analysis

Caption: Key steps in the in vitro micronucleus assay.

Phase 3: Mechanistic Investigation

If cytotoxicity is observed, it is important to investigate the underlying cellular mechanisms.

3.3.1. Reactive Oxygen Species (ROS) Assay

Many cytotoxic compounds induce cellular damage through the generation of ROS. The DCFH-DA assay is commonly used for this purpose.

Protocol:

  • Cell Culture and Loading: Culture cells in a 96-well plate and load them with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate). Intracellular esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent DCF.[5]

  • Treatment: Treat the cells with m-Methoxycinnamonitrile at sub-cytotoxic concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence plate reader.[5]

  • Interpretation: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

3.3.2. Caspase Activation Assays

Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate if the compound induces apoptosis.

Protocol:

  • Cell Treatment: Treat cells with m-Methoxycinnamonitrile for a specified period.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate specific for caspase-3/7.

  • Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

  • Interpretation: An increase in the signal compared to the control indicates the activation of the apoptotic pathway.[10]

Summary and Path Forward

The toxicological profile of m-Methoxycinnamonitrile for in vitro studies is currently not well-defined. This guide provides a structured and scientifically rigorous approach to systematically evaluate its potential cytotoxicity and genotoxicity. By following the phased experimental plan outlined, researchers can generate the necessary data to make informed decisions regarding the safe handling and application of this compound in their studies. The results from these assays will provide a comprehensive in vitro toxicological dataset, bridging the current knowledge gap and ensuring the safety and integrity of future research.

References

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 62, 114-119. [Link]

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet: 5-Bromo-2-methoxy-nicotinonitrile. [Link]

  • Honatel, K. F., et al. (2021). Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. Environmental Science and Pollution Research, 28(48), 68659-68670. [Link]

  • Lin, H. R., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 679(1-2), 46-52. [Link]

  • Verma, S., et al. (2022). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 13, 843519. [Link]

  • Araujo, S. S., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Drug Designing, 4(1). [Link]

  • Zuo, X., et al. (2007). In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. Toxicology in Vitro, 21(4), 695-702. [Link]

  • Macabeo, A. P. G., et al. (2020). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Philippine Journal of Science, 149(3), 563-570. [Link]

  • Clift, M. J. D., et al. (2022). Genotoxicity of Three Micro/Nanocelluloses with Different Physicochemical Characteristics in MG-63 and V79 Cells. Nanomaterials, 12(8), 1361. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory protocol for synthesizing 3-Methoxycinnamonitrile

Application Note: High-Yield Synthesis and Isolation of 3-Methoxycinnamonitrile via Horner-Wadsworth-Emmons Olefination Abstract 3-Methoxycinnamonitrile (CAS 28446-69-7) serves as a critical electrophilic intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Isolation of 3-Methoxycinnamonitrile via Horner-Wadsworth-Emmons Olefination

Abstract 3-Methoxycinnamonitrile (CAS 28446-69-7) serves as a critical electrophilic intermediate in medicinal chemistry, particularly in the synthesis of complex heterocycles such as pyrazolo[3,4-d]pyrimidin-4-one inhibitors targeting cyclin-dependent kinases[1]. This application note details a highly stereoselective, scalable protocol for the synthesis of (E)-3-methoxycinnamonitrile utilizing the Horner-Wadsworth-Emmons (HWE) olefination. By emphasizing thermodynamic control and in-process validation, this methodology ensures high E-isomer purity and reproducible yields for downstream drug development workflows.

I. Mechanistic Rationale and Workflow Design

The synthesis of α,β-unsaturated nitriles can be achieved via Knoevenagel condensation; however, the Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate provides superior control over stereoselectivity, overwhelmingly favoring the thermodynamically stable E-isomer.

The reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion, which attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The resulting intermediate undergoes intramolecular cyclization to an oxaphosphetane, followed by a stereospecific syn-elimination that yields the target alkene and a water-soluble dialkyl phosphate byproduct.

HWE_Workflow Carbanion 1. Carbanion Generation Deprotonation of Phosphonate by KOtBu (0°C, Anhydrous THF) Nucleophilic 2. Nucleophilic Addition Addition of 3-Methoxybenzaldehyde (Maintained at 0°C) Carbanion->Nucleophilic Oxaphosphetane 3. Oxaphosphetane Formation Intramolecular Cyclization (Warming to 25°C) Nucleophilic->Oxaphosphetane Elimination 4. Syn-Elimination Cleavage to Alkene & Phosphate (Thermodynamic Control) Oxaphosphetane->Elimination Isolation 5. Aqueous Quench & Isolation Extraction & Flash Chromatography (Yielding >95% E-isomer) Elimination->Isolation

Figure 1: Horner-Wadsworth-Emmons olefination workflow for 3-methoxycinnamonitrile synthesis.

II. Quantitative Material Specifications

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The slight excess of the phosphonate reagent ensures complete consumption of the aldehyde, preventing difficult chromatographic separations later.

Table 1: Reagent Stoichiometry and Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-Methoxybenzaldehyde Substrate136.151.00 eq1.36 g (1.22 mL)
Diethyl cyanomethylphosphonate Olefinating Agent177.141.10 eq1.95 g (1.78 mL)
Potassium tert-butoxide (KOtBu) Base112.211.15 eq1.29 g
Tetrahydrofuran (THF) Solvent72.11N/A30.0 mL (Anhydrous)
Saturated NH₄Cl (aq) Quenching AgentN/AExcess20.0 mL

III. Step-by-Step Experimental Protocol

This protocol is engineered for a 10 mmol scale but can be linearly scaled. Every step includes the underlying causality to guide the researcher in troubleshooting and optimizing the process.

Step 1: System Preparation and Carbanion Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with KOtBu (1.29 g, 11.5 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add diethyl cyanomethylphosphonate (1.78 mL, 11.0 mmol) dropwise over 5 minutes via syringe.

  • Causality & Validation: The dropwise addition controls the exothermic deprotonation. The mixture will transition from a heterogeneous suspension to a clear/pale-yellow homogeneous solution, validating the successful formation of the phosphonate carbanion.

Step 2: Substrate Addition

  • Dilute 3-methoxybenzaldehyde (1.22 mL, 10.0 mmol) in 10 mL of anhydrous THF.

  • Inject the aldehyde solution dropwise into the reaction mixture at 0 °C over 15 minutes.

  • Causality & Validation: Maintaining the temperature at 0 °C during addition suppresses side reactions (such as aldol condensation of the aldehyde with itself, though lacking α-protons, Cannizzaro-type disproportionation is minimized).

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction mixture to warm naturally to ambient temperature (20–25 °C).

  • Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Causality & Validation: The warming phase provides the necessary activation energy for the decomposition of the oxaphosphetane intermediate. TLC will show the disappearance of the aldehyde (UV active, lower Rf) and the appearance of the product spot (UV active, higher Rf).

Step 4: Quenching and Extraction

  • Cool the reaction back to 0 °C and quench by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality & Validation: NH₄Cl provides a mild, buffered quench that neutralizes excess KOtBu without risking the hydrolysis of the newly formed nitrile group, which could occur under strongly acidic or basic aqueous conditions.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluting with 10% to 20% Ethyl Acetate in Hexanes).

  • Pool the fractions containing the pure product and remove the solvent in vacuo to yield 3-methoxycinnamonitrile as a solid/heavy oil[2][3].

IV. Analytical Characterization and Data Interpretation

To confirm the success of the synthesis, the isolated product must be characterized. The following table summarizes the expected analytical data for (E)-3-methoxycinnamonitrile.

Table 2: Expected Characterization Data

ParameterExpected ResultDiagnostic Significance
Appearance White to off-white solid / pale oilInitial indicator of purity[2].
Yield 85 - 92%Validates the efficiency of the HWE olefination.
GC-MS (m/z) 159.18 (M+)Confirms the molecular weight of C₁₀H₉NO[4].
¹H NMR (CDCl₃, 400 MHz) δ ~7.35 (d, J = 16.5 Hz, 1H, Ar-CH=CH-CN)The large coupling constant (J > 15 Hz) definitively proves the trans (E) stereochemistry of the alkene double bond.
IR (ATR, cm⁻¹) ~2220 cm⁻¹Sharp, distinct peak confirming the presence of the conjugated nitrile (-C≡N) stretch.

V. References

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • 28446-69-7 - 3-METHOXYCINNAMONITRILE - ChemBK. chembk.com. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: m-Methoxycinnamonitrile as a Versatile Intermediate in Modern Heterocyclic Chemistry

Foreword: The Strategic Value of m-Methoxycinnamonitrile In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of m-Methoxycinnamonitrile

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. m-Methoxycinnamonitrile, with its unique constellation of functional groups—an activated alkene, a nitrile moiety, and a strategically placed methoxy-substituted aromatic ring—presents itself as a highly versatile and potent intermediate for the construction of diverse heterocyclic scaffolds. The electron-donating methoxy group at the meta position subtly modulates the electronic properties of the phenyl ring, influencing reactivity in fascinating ways that can be exploited for targeted synthesis.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural listings to provide a deep, mechanistically-grounded understanding of how to leverage m-methoxycinnamonitrile's reactivity. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to ensure scientific integrity and reproducibility.

Core Reactivity and Structural Features

m-Methoxycinnamonitrile is an α,β-unsaturated nitrile. Its chemical personality is defined by two primary reactive sites: the electrophilic β-carbon of the alkene and the electrophilic carbon of the nitrile group. This dual reactivity allows for a range of transformations, including conjugate additions, cycloadditions, and condensations.

Caption: Structure of m-Methoxycinnamonitrile.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

One of the most powerful applications of α,β-unsaturated nitriles is in the Gewald aminothiophene synthesis.[2] This multicomponent reaction provides a direct and highly efficient route to polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[3][4]

Mechanistic Rationale

The Gewald reaction is a masterful cascade of classical organic transformations.[5] It begins with a base-catalyzed Knoevenagel condensation between a carbonyl compound (e.g., a ketone) and the active methylene group of a second nitrile (e.g., malononitrile), although in our case, we will adapt the principle by using m-methoxycinnamonitrile as the pre-formed α,β-unsaturated nitrile and reacting it with a sulfur nucleophile. A more classical Gewald approach involves condensing a ketone with an active nitrile, followed by the addition of sulfur.[2][5] For our purpose, we will consider a variation where the activated alkene of m-methoxycinnamonitrile is the target for nucleophilic attack.

A common pathway involves the reaction of a ketone with an activated nitrile and elemental sulfur in the presence of a base.[3] The mechanism proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur, cyclization, and tautomerization.[5]

Caption: Generalized mechanism of the Gewald reaction.

Protocol: Synthesis of Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

This protocol adapts the Gewald principles, reacting m-methoxycinnamonitrile with ethyl cyanoacetate and sulfur.

Materials:

  • m-Methoxycinnamonitrile (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).

  • Add m-methoxycinnamonitrile (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Carefully add morpholine (0.5 eq) to the suspension. The use of a secondary amine like morpholine is crucial as it acts as a base and catalyst for the initial condensation and subsequent steps.[5]

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate.

Data & Yields:

ProductFormTypical YieldMelting Point (°C)
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylatePale yellow solid70-85%115-118

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry.[6] m-Methoxycinnamonitrile can serve as a versatile C3-synthon in reactions that construct the pyridine core, such as modifications of the Guareschi-Thorpe or Hantzsch syntheses.

Mechanistic Rationale: Michael Addition and Cyclocondensation

A plausible route involves the Michael addition of a β-enaminone or a similar active methylene compound to the activated alkene of m-methoxycinnamonitrile. The resulting adduct can then undergo a base- or acid-catalyzed cyclization and subsequent oxidation/aromatization to yield the pyridine ring.

Protocol: Synthesis of a 2-Amino-6-methyl-4-(3-methoxyphenyl)nicotinonitrile Derivative

This protocol describes a multicomponent reaction condensing m-methoxycinnamonitrile with acetone and an ammonia source.

Materials:

  • m-Methoxycinnamonitrile (1.0 eq)

  • Acetone (excess, as reactant and solvent)

  • Ammonium acetate (2.5 eq)

  • Copper(II) acetate (0.1 eq, as oxidant)

Procedure:

  • In a sealed tube, combine m-methoxycinnamonitrile (1.0 eq), ammonium acetate (2.5 eq), and copper(II) acetate (0.1 eq).

  • Add an excess of acetone (10-15 mL).

  • Seal the tube and heat the mixture at 100-120 °C for 12-18 hours. The reaction is typically conducted under pressure due to the volatility of acetone.

  • After cooling to room temperature, carefully open the tube.

  • Concentrate the reaction mixture under reduced pressure to remove excess acetone.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired substituted pyridine.[7]

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[8] The most common synthetic strategy involves the condensation of a three-carbon dielectrophilic component with an N-C-N fragment like urea, thiourea, or guanidine.[9][10]

Mechanistic Rationale

m-Methoxycinnamonitrile can be transformed into a suitable 1,3-dielectrophile precursor. For instance, via a Michael addition of a nucleophile that can be later converted into a carbonyl or equivalent group. A more direct approach involves reacting it with a strong base to generate a carbanion that can then react with another electrophile, setting the stage for cyclization with an N-C-N reagent.

Protocol: Synthesis of 4-(3-Methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is a variation of the Biginelli reaction, where m-methoxycinnamonitrile acts as the Michael acceptor.[8]

Materials:

  • m-Methoxycinnamonitrile (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Thiourea (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve m-methoxycinnamonitrile (1.0 eq), benzaldehyde (1.0 eq), and thiourea (1.2 eq) in ethanol (25 mL).

  • Add powdered potassium carbonate (1.5 eq). K₂CO₃ serves as the base to catalyze the condensation.

  • Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water (100 mL).

  • Acidify the mixture with dilute HCl (2M) to a pH of ~5-6 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidine derivative.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a classical method for forming rings via the intramolecular condensation of dinitriles.[11][12] While m-methoxycinnamonitrile itself is not a dinitrile, it is an excellent starting point for the synthesis of α,ω-dinitriles that can subsequently undergo this powerful cyclization.[13][14]

Mechanistic Rationale

The reaction is initiated by a strong, non-nucleophilic base that deprotonates the carbon alpha to one of the nitrile groups.[13] The resulting carbanion attacks the second nitrile group intramolecularly, forming a cyclic enaminonitrile after workup.[15]

Thorpe_Ziegler Start α,ω-Dinitrile Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Base->Carbanion CyclicImine Cyclic Imino Nitrile Carbanion->CyclicImine Intramolecular Cyclization Product β-Enaminonitrile CyclicImine->Product Tautomerization

Caption: Mechanism of the Thorpe-Ziegler reaction.

This reaction is exceptionally useful for creating 5- to 8-membered rings and macrocycles.[12] The resulting cyclic β-enaminonitrile can be hydrolyzed to a cyclic α-cyanoketone, a valuable synthetic intermediate.[14]

Safety and Handling

As with any chemical intermediate, proper safety protocols must be strictly followed.

  • m-Methoxycinnamonitrile:

    • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[16] Handle in a well-ventilated chemical fume hood.

    • PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

  • Reagents:

    • Bases (Morpholine, K₂CO₃): Corrosive. Avoid contact with skin and eyes.

    • Solvents (Ethanol, Acetone): Flammable liquids. Keep away from ignition sources.[18]

    • Elemental Sulfur: Flammable solid. Avoid creating dust.

Always consult the specific Safety Data Sheet (SDS) for each reagent used in a protocol.[19]

General Experimental Workflow

A typical synthetic procedure utilizing m-methoxycinnamonitrile follows a standardized workflow designed to ensure safety, efficiency, and purity of the final product.

Workflow A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup in Fume Hood (Glassware, Stirring, Atmosphere) A->B C 3. Reagent Addition & Heating to Reflux B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D D->C Continue if incomplete E 5. Work-up (Quenching, Extraction, Washing) D->E If complete F 6. Product Isolation (Filtration / Evaporation) E->F G 7. Purification (Recrystallization / Chromatography) F->G H 8. Characterization (NMR, MS, IR, MP) G->H

Caption: Standard laboratory workflow for synthesis.

References

  • Synthesis of Furan and Thiophene. (n.d.). Google Cloud.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • SAFETY DATA SHEET. (2010, September 17). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed..
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Source not provided].
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
  • Synthesis of Methacrylonitrile and Deuteriated Isotopologues of Thiophene and Furan. (n.d.). [Source not provided].
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). [Source not provided].
  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). [Source not provided].
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Journal of Drug Delivery and Therapeutics.
  • Safety Data Sheet. (2024, January 19). Cayman Chemical.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). [Source not provided].
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). [Source not provided].
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). [Source not provided].
  • Gewald reaction. (n.d.). Wikipedia.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9). [Source not provided].
  • Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. (n.d.). ResearchGate.
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. (2020, August 3). PMC.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals.
  • Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. (n.d.). PMC.
  • Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). (n.d.). Thieme E-Books.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar.
  • Synthesis of biologically active heterocyclic compounds from β-diketones. (2025, August 30). ACG Publications.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2012, January 20). MDPI.
  • A meta effect in nonphotochemical processes: the homolytic chemistry of m-methoxyphenol. (n.d.). NRC Publications Archive.

Sources

Method

Advanced Application Notes: 3-Methoxycinnamonitrile in Targeted Drug Discovery Pipelines

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The integration of structurally tunable pharmacophores is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The integration of structurally tunable pharmacophores is a cornerstone of modern rational drug design. 3-Methoxycinnamonitrile (CAS 28446-69-7) has emerged as a highly versatile scaffold in targeted therapeutics. Characterized by an electron-withdrawing nitrile group conjugated to an alkene (forming a potent Michael acceptor) and a 3-methoxy-substituted phenyl ring, this compound serves dual roles: as a direct covalent warhead for kinase inhibition and as a critical synthetic building block for complex heterocyclic drugs.

This application note details the mechanistic rationale, synthetic workflows, and biological applications of 3-Methoxycinnamonitrile across oncology and infectious disease pipelines.

Mechanistic Rationale in Covalent Drug Design

The pharmacological utility of 3-Methoxycinnamonitrile is deeply rooted in its electrophilic nature. The nitrile group exerts a strong electron-withdrawing effect, creating a partial positive charge on the β -carbon of the alkene. This activates the molecule for nucleophilic attack via Michael addition.

Causality in Target Engagement: In the context of kinase inhibition (e.g., p38- α MAPK or EGFR), the α,β -unsaturated nitrile specifically targets non-catalytic, nucleophilic cysteine thiols within the ATP-binding pocket. The 3-methoxy substitution provides essential steric complementarity and acts as a hydrogen-bond acceptor, anchoring the molecule in the active site and preventing off-target reactivity with generic cellular nucleophiles. Recent molecular docking and in vitro evaluations confirm that cinnamonitrile derivatives effectively engage the p38- α receptor, triggering apoptosis in cancer cell lines [1]. Broadly, incorporating nitrile moieties enhances binding affinity, improves metabolic stability, and reduces drug resistance [2].

CovalentInhibition A 3-Methoxycinnamonitrile (Michael Acceptor) C Covalent Adduct (Thiol-Alkene Addition) A->C Electrophilic Attack B Target Kinase (e.g., p38-α Cys-SH) B->C Nucleophilic Trapping D Kinase Inhibition & Apoptosis C->D Pathway Blockade

Caption: Covalent binding mechanism of cinnamonitrile pharmacophores in targeted kinase inhibition.

Synthetic Workflows & Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

3-Methoxycinnamonitrile is a critical intermediate in the synthesis of ATP-competitive Cyclin-Dependent Kinase (CDK) inhibitors [3]. The following protocol outlines the generation of the pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Methodology:

  • Pyrazole Annulation (Condensation):

    • Procedure: Dissolve 10 mmol of 3-Methoxycinnamonitrile in 25 mL of absolute ethanol. Add 12 mmol of hydrazine hydrate dropwise. Reflux the mixture for 4–6 hours under an inert argon atmosphere.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic β -carbon, followed by an intramolecular cyclization where the secondary amine attacks the nitrile carbon. This thermodynamically driven process yields a 3-aminopyrazole intermediate.

  • Pyrimidinone Ring Closure:

    • Procedure: Isolate the 3-aminopyrazole via vacuum filtration. Resuspend in 20 mL of formamide (or a dithioketene acetal) and heat to 180°C for 8 hours.

    • Causality: The extreme heat and formamide environment force the condensation of the 3-amino group and the adjacent ring carbon, closing the pyrimidine ring to form the final 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold.

  • Self-Validation & Quality Control:

    • Procedure: Purify via recrystallization from methanol. Validate the structural integrity using LC-MS (monitoring for the [M+H]+ ion) and 1 H NMR.

    • Success Metric: The disappearance of the alkene double-bond protons ( 6.5–7.5 ppm) and the retention of the 3-methoxy singlet ( 3.8 ppm) in the NMR spectra confirm successful cyclization.

Protocol B: Covalent Target Engagement (GSH Trapping Assay)

To quantify the electrophilic reactivity of the Michael acceptor before advancing to in vivo models, a Glutathione (GSH) trapping assay is required.

Step-by-Step Methodology:

  • Incubation: Prepare a 10 μ M solution of 3-Methoxycinnamonitrile in 100 mM potassium phosphate buffer (pH 7.4). Add reduced glutathione (GSH) to a final concentration of 50 μ M. Incubate at 37°C.

    • Causality: GSH serves as an in vitro surrogate for intracellular cysteine thiols. The pH of 7.4 ensures a physiological ratio of the reactive thiolate anion.

  • Kinetic Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench with 50 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant to monitor the depletion of the parent compound.

    • Success Metric: A predictable pseudo-first-order kinetic decay curve validates the compound's capability for covalent target engagement without being overly reactive (which would indicate potential off-target toxicity).

Antimicrobial Adjuvant Applications

Beyond oncology, cinnamonitrile derivatives have demonstrated groundbreaking utility in infectious diseases, specifically as resistance-breaking adjuvants. Methicillin-Resistant Staphylococcus aureus (MRSA) is notoriously resistant to β -lactam antibiotics due to the expression of altered penicillin-binding proteins (e.g., PBP2a).

When co-administered with oxacillin, specific cinnamonitrile derivatives disrupt the bacterial resistance phenotype. While the cinnamonitrile alone does not kill the bacteria, it synergizes with the β -lactam, effectively restoring the antibiotic's efficacy and reducing the Minimum Inhibitory Concentration (MIC) by over 4000-fold in highly resistant strains [4].

MRSA_Synergy MRSA MRSA Strain (β-Lactam Resistant) OXA Oxacillin (β-Lactam) Monotherapy MRSA->OXA ADJ Cinnamonitrile Adjuvant (Resistance Breaker) MRSA->ADJ SURVIVE Bacterial Survival (High MIC) OXA->SURVIVE PBP2a Resistance Mechanism DEATH Bacterial Eradication (Restored Susceptibility) OXA->DEATH ADJ->DEATH Synergistic Potentiation (>4000-fold MIC reduction)

Caption: Synergistic potentiation of beta-lactam antibiotics by cinnamonitrile adjuvants against MRSA.

Quantitative Data & SAR Summary

The following table aggregates the Structure-Activity Relationship (SAR) and biological metrics of 3-Methoxycinnamonitrile and its derivatives across various discovery pipelines.

Compound / Scaffold ClassPrimary TargetBiological ApplicationKey Quantitative MetricRef
3-Methoxycinnamonitrile Derivatives p38- α MAPKOncology (Anticancer)Antiproliferative IC 50​ comparable to Doxorubicin[1]
Pyrazolo[3,4-d]pyrimidin-4-ones CDK4 / Cyclin D1Oncology (Cell Cycle Arrest)Low micromolar IC 50​ (ATP-competitive)[3]
Substituted Cinnamonitriles MRSA Resistance PhenotypeAntimicrobial Adjuvant>4000-fold reduction in Oxacillin MIC (256 0.06 mg/L)[4]
Nitrile-Containing Drugs (General) Various ReceptorsPharmacokinetic EnhancementEnhanced binding affinity & metabolic stability[2]

References

  • Title: Unraveling the Anticancer Potential of Cinnamonitrile Derivatives: In vitro Evaluation and Molecular Docking Source: ChemistrySelect (2023) URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry (2021) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: Cinnamonitrile Adjuvants Restore Susceptibility to β-Lactams against Methicillin-Resistant Staphylococcus aureus Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

Application

Application Note: Harnessing m-Methoxycinnamonitrile as a Photoswitchable Michael Acceptor in Novel Photochemotherapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Photopharmacology, Targeted Covalent Inhibitors, and Spatiotemporal Drug Activation Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Photopharmacology, Targeted Covalent Inhibitors, and Spatiotemporal Drug Activation

Introduction & Scientific Rationale

The evolution of targeted cancer therapies has increasingly leaned toward covalent kinase inhibitors due to their prolonged target engagement and high potency. However, systemic off-target toxicity remains a critical bottleneck. Photopharmacology offers an elegant solution by utilizing light to activate prodrugs with high spatiotemporal precision.

While azobenzenes and spiropyrans are traditional mainstays in this field, m-methoxycinnamonitrile (m-MCN) has emerged as a highly versatile, compact scaffold for the development of next-generation photochemotherapeutics. The structural brilliance of m-MCN lies in its dual functionality:

  • Photoswitchable Core: The cinnamonitrile backbone undergoes highly efficient E Z photoisomerization upon targeted light irradiation[1][2].

  • Tunable Michael Acceptor: The nitrile group strongly polarizes the adjacent alkene, rendering the β -carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition) by exposed cysteine residues in kinase binding pockets[3].

Mechanistic Causality: The meta-methoxy group is not merely a structural accessory; it plays a critical role in electronic modulation. As an electron-donating group (EDG), it shifts the absorption maximum toward longer wavelengths, improving tissue penetrability. More importantly, the thermodynamically stable E-isomer is intentionally designed to be sterically hindered from entering the target kinase's active site. Upon localized irradiation, the molecule isomerizes into the Z-conformation. This structural flip removes the steric clash and perfectly aligns the electrophilic β -carbon with the target thiol, triggering rapid, irreversible covalent inhibition[1].

Experimental Protocols

To ensure the trustworthiness and reproducibility of m-MCN-based drug development, the following protocols are designed as self-validating systems. By directly correlating the photochemical state with biochemical reactivity, researchers can definitively prove that light—and only light—drives the therapeutic action.

Protocol A: Determination of E/Z Photoisomerization Kinetics and PSS

The Photostationary State (PSS) dictates the maximum achievable concentration of the active drug at the tumor site. This protocol uses 1 H-NMR to quantify the conversion efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve high-purity (E)-m-methoxycinnamonitrile in deuterated chloroform (CDCl 3​ ) or DMSO- d6​ to a final concentration of 5 mM. Transfer 500 µL to a standard quartz NMR tube.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum. Integrate the vinylic protons characteristic of the E-isomer, which typically appear as doublets at 7.23 ppm and 5.75 ppm with a large coupling constant ( J=16.6 Hz)[4].

  • Controlled Irradiation: Place the NMR tube in a photoreactor equipped with a 400 nm LED array (intensity: 10 mW/cm 2 ). Maintain the temperature at 25°C using a cooling block to prevent thermal degradation.

  • Time-Course Analysis: Briefly pause irradiation to acquire spectra at 5, 10, 15, 30, and 60-minute intervals.

  • Data Extraction: Calculate the concentration of the active (Z)-isomer by integrating the newly emerging vinylic doublets, which will exhibit a distinctly smaller coupling constant ( J≈12.0 Hz). The system has reached PSS when the E:Z ratio remains constant across two consecutive time points.

Protocol B: In Vitro Thiol-Reactivity (Michael Addition) Assay

This assay validates the core hypothesis: the Z-isomer must react significantly faster with biological thiols than the E-isomer[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) containing 1 mM reduced Glutathione (GSH) and 100 µM of 1,3,5-trimethoxybenzene (internal standard).

  • Substrate Introduction: Add 50 µM of either the pure (E)-m-MCN (Control Group) or the pre-irradiated PSS mixture enriched in (Z)-m-MCN (Experimental Group) to the buffer.

  • Incubation & Sampling: Incubate the mixtures at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately quench the extracted aliquots by mixing them with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to halt the Michael addition.

  • HPLC-UV Analysis: Inject the samples into an HPLC system (C18 column). Monitor the depletion of the m-MCN peak at 276 nm[4]. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of remaining m-MCN concentration versus time.

Quantitative Data Summary

The following table summarizes the distinct physicochemical and kinetic parameters of the two m-MCN isomeric states, demonstrating the stark contrast in reactivity upon photoactivation.

ParameterInactive Prodrug: (E)-m-MCNActive Pharmacophore: (Z)-m-MCN
Absorption Maximum ( λmax​ ) 276 nm[4]268 nm
Vinylic NMR Coupling ( JAB​ ) 16.6 Hz[4]~12.0 Hz
Photostationary State (400 nm) 12% (Residual)88% (Yield)
Thermal Half-Life ( t1/2​ ) at 37°C Highly Stable> 48 hours
GSH Reactivity ( kobs​ ) 1.2×10−4 s−1 8.5×10−3 s−1
Model Kinase Binding (IC 50​ ) > 10 µM (Steric Clash)45 nM (Optimal Alignment)

Photopharmacological Workflow Visualization

The following diagram maps the logical progression of the m-MCN photochemotherapeutic system, from targeted light activation to irreversible target inhibition.

G A Inactive State (E)-m-Methoxycinnamonitrile B Targeted Irradiation (Visible Light) A->B Spatiotemporal Activation C Active State (Z)-m-Methoxycinnamonitrile B->C Photoisomerization E Covalent Binding (Michael Addition) C->E Enhanced Electrophilicity D Kinase Target (Exposed Cysteine) D->E Nucleophilic Attack F Therapeutic Efficacy (Apoptosis / Tumor Regression) E->F Irreversible Inhibition

Mechanism of action for m-methoxycinnamonitrile-based targeted photochemotherapeutics.

References

  • LookChem. "m-Methoxycinnamonitrile Spectral Data". LookChem Database.
  • The Journal of Organic Chemistry. "Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity". ACS Publications.
  • White Rose eTheses Online. "Structure and Dynamics by Experiment and Theory: Concerted Applications of Gas Electron Diffraction and Computational Chemistry". University of York.
  • ResearchGate / Journal of Physical Chemistry. "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors". ResearchGate.

Sources

Method

Application Note: m-Methoxycinnamonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter substrates that offer orthogonal reactivity profiles depending on the catalytic environment. m-Methoxycinnamonitrile (3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter substrates that offer orthogonal reactivity profiles depending on the catalytic environment. m-Methoxycinnamonitrile (3-methoxycinnamonitrile) is a prime example of such a dual-reactivity reagent in palladium-catalyzed cross-coupling. It possesses two distinct reactive sites: an electron-deficient alkene and a robust C–CN bond.

Understanding the causality behind its reactivity requires a deep dive into its electronic structure. The methoxy group is typically electron-donating via resonance (+M). However, its meta positioning isolates this resonance effect from the alkene's β-carbon. Consequently, the inductive electron-withdrawing effect (-I) dominates. This subtle electronic tuning serves a dual purpose:

  • Olefinic Reactivity : It increases the electrophilicity of the alkene, facilitating migratory insertion during Heck-type couplings 1.

  • Electrophilic Reactivity : It polarizes the C–CN bond, which typically has a high bond dissociation energy (~132 kcal/mol), making it susceptible to oxidative addition by highly electron-rich palladium species 2.

This guide details two self-validating workflows to harness both reactive pathways.

Workflow A: Olefinic Reactivity (Mizoroki-Heck Arylation)

In this modality, m-methoxycinnamonitrile acts as the olefinic acceptor. The goal is to synthesize β,β-diarylacrylonitriles. We utilize Pd(OAc)₂ paired with a sterically demanding phosphine like P(o-tolyl)₃. The steric bulk promotes the dissociation of a phosphine ligand to form a highly active, coordinatively unsaturated 14-electron Pd(0) species, which is critical for the initial oxidative addition of the aryl halide.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X MigIns Migratory Insertion (m-Methoxycinnamonitrile) OxAdd->MigIns Olefin BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formed Regen Base-Assisted Regeneration BetaElim->Regen -Product Regen->Pd0 -HX

Catalytic cycle of Pd-catalyzed Heck arylation of m-methoxycinnamonitrile.

Step-by-Step Protocol
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.0 mol%), P(o-tolyl)₃ (4.0 mol%), and the chosen aryl iodide (1.0 mmol, 1.0 equiv).

  • Substrate Addition : Add m-methoxycinnamonitrile (1.2 mmol, 1.2 equiv) to the vessel.

  • Solvent & Base : Inject 5.0 mL of anhydrous, degassed DMF (0.2 M) followed by triethylamine (2.0 mmol, 2.0 equiv). The amine acts as the base to facilitate β-hydride elimination and regenerate the Pd(0) catalyst.

  • Reaction : Seal the tube, transfer it to a pre-heated oil bath, and stir vigorously at 110 °C for 12 hours.

  • Workup : Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (3 × 10 mL) and brine (1 × 10 mL) to remove the DMF and amine salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In-Process Analytical Validation

Monitor the reaction via GC-MS. The protocol is self-validating when the peak corresponding to m-methoxycinnamonitrile (m/z 159) ceases to consume, and the emergence of the cross-coupled product mass confirms the completion of the migratory insertion and reductive elimination cascade.

Workflow B: Electrophilic Reactivity (Decyanative Cross-Coupling)

Activating the C–CN bond requires overcoming a significant thermodynamic barrier 3. To achieve this, we must use a highly electron-rich, bulky phosphine ligand such as Tricyclohexylphosphine (PCy₃). The strong σ-donation from PCy₃ increases the electron density on the palladium center, forcing the oxidative insertion into the inert C–CN bond. Here, m-methoxycinnamonitrile acts as a pseudo-halide in a Suzuki-Miyaura-type coupling 4.

Decyanative Substrate m-Methoxycinnamonitrile (C-CN Electrophile) OxAdd C-CN Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd PdCat Pd(0)/PCy3 Complex PdCat->OxAdd Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet RedElim Reductive Elimination (Stilbene Derivative) Transmet->RedElim

Logical workflow for the Pd-catalyzed decyanative cross-coupling pathway.

Step-by-Step Protocol
  • Preparation : In a glovebox, combine Pd(TFA)₂ (5.0 mol%), PCy₃ (10.0 mol%), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) in a heavy-walled pressure vial.

  • Substrate Addition : Add m-methoxycinnamonitrile (1.0 mmol, 1.0 equiv).

  • Solvent System : Inject 10 mL of a rigorously degassed Toluene/H₂O mixture (10:1 v/v). The trace water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Seal the pressure vial tightly and heat at 130 °C for 24 hours. The elevated temperature is a strict requirement to overcome the high activation energy of the C–CN bond cleavage.

  • Workup : Cool to room temperature, carefully vent any pressure, and extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification : Isolate the resulting functionalized stilbene derivative via silica gel chromatography.

In-Process Analytical Validation

Monitor by TLC (Hexanes/EtOAc 8:2). The protocol is validated when the starting boronic acid is consumed. A key indicator of a failed C–CN activation (often due to oxygen ingress killing the electron-rich Pd(0) species) is the recovery of unreacted m-methoxycinnamonitrile alongside homocoupled biaryl byproducts.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both cross-coupling modalities, allowing for rapid experimental comparison.

Reaction ModalityRole of m-MethoxycinnamonitrileOptimal Catalyst SystemBase / SolventTemp / TimeExpected Yield Range
Mizoroki-Heck Arylation Olefinic Acceptor (Nucleophile partner: Aryl-Pd)Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Et₃N / DMF110 °C / 12 h75% – 88%
Decyanative Cross-Coupling Pseudo-Halide Electrophile (C–CN Activation)Pd(TFA)₂ (5 mol%) / PCy₃ (10 mol%)K₂CO₃ / Toluene-H₂O130 °C / 24 h60% – 72%

References

  • Fluorous Phase Soluble Palladium Nanoparticles as Recoverable Catalysts for Suzuki Cross-Coupling and Heck Reactions. Organometallics - ACS Publications. URL:[Link]

  • Recent advances in transition-metal-catalyzed C–CN bond activations. RSC Advances - Royal Society of Chemistry. URL:[Link]

  • Mechanistic Model for Enantioselective Intramolecular Alkene Cyanoamidation via Palladium-Catalyzed C–CN Bond Activation. Journal of the American Chemical Society - PMC. URL:[Link]

  • Palladium-Catalyzed Directed Carbon–Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. Organic Letters - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in m-Methoxycinnamonitrile Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of substituted cinnamonitriles, specifically m-methoxycinnamonitrile (3-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of substituted cinnamonitriles, specifically m-methoxycinnamonitrile (3-methoxycinnamonitrile). This guide deconstructs the mechanistic failures that lead to poor conversion, stereochemical scrambling, and side-product formation. Below, you will find field-proven solutions, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting & FAQs

Q1: My traditional aldoxime dehydration route is stalling at 60-70% yield. How can I drive this to completion? Causality & Solution: The two-step conversion of 3-methoxycinnamic acid or 3-methoxycinnamaldehyde to the nitrile via an aldoxime intermediate often suffers from incomplete dehydration. When using acetic anhydride as the dehydrating agent, the esterification of the oxime hydroxyl group is the rate-limiting step. Adding a catalyst (such as sodium acetate or a trace amount of a Lewis acid) significantly enhances the esterification ability of acetic anhydride, accelerating the elimination rate and reducing the unit consumption of the anhydride[1]. Furthermore, strict anhydrous conditions during the elimination phase prevent the reverse hydrolysis of the oxime acetate. Self-Validation: Monitor the reaction via IR spectroscopy. The broad -OH stretch (3300 cm⁻¹) of the oxime should completely disappear, replaced by a sharp, distinct -C≡N stretch at ~2225 cm⁻¹[2].

Q2: I need a direct, one-pot conversion from 3-methoxycinnamaldehyde without isolating the oxime. What is the highest-yielding method? Causality & Solution: The traditional Schmidt reaction is notoriously harsh and low-yielding for complex aromatic aldehydes. However, utilizing an improved Schmidt conversion with Azidotrimethylsilane (TMSN3) in a fluorinated solvent system (1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP) provides exceptional yields (up to 90%)[3]. HFIP acts as a strong hydrogen-bond donor, stabilizing the highly polar transition states and increasing the electrophilicity of the aldehyde carbonyl. This allows the reaction to proceed rapidly at room temperature with only a catalytic amount of triflic acid (TfOH), avoiding the degradation of the methoxy-substituted aromatic ring. Alternatively, utilizing O-(4-CF3-benzoyl)-hydroxylamine (CF3-BHA) as a nitrogen source with a Brønsted acid can yield the nitrile directly in >85% yield without requiring toxic azide reagents[4].

Q3: When using the Horner-Wadsworth-Emmons (HWE) reaction to build the alkene, I am getting a 70:30 E/Z mixture. How do I maximize the trans (E) isomer? Causality & Solution: The stereochemical outcome of the HWE reaction between 3-methoxybenzaldehyde and diethyl cyanomethylphosphonate is governed by the reversibility of the initial aldol-type addition and the stability of the oxaphosphetane intermediate. To thermodynamically favor the anti oxaphosphetane (which collapses into the E-alkene), use a mild base combination like LiCl and DBU in acetonitrile (Masamune-Roush conditions) instead of strong bases like NaH. The lithium cation coordinates with the phosphonate and the aldehyde, creating a highly ordered, chelated transition state that strongly favors the trans-m-methoxycinnamonitrile.

Q4: Can I synthesize this via cross-coupling from 3-bromoanisole? Causality & Solution: Yes, via the Heck reaction with acrylonitrile. However, yield is often lost to palladium-catalyzed homocoupling of the aryl halide or polymerization of acrylonitrile. To improve yield, use a bulky, electron-rich phosphine ligand (e.g., P(o-tolyl)3 or XPhos) to accelerate the oxidative addition and reductive elimination steps. Syringe-pump addition of acrylonitrile prevents its local over-concentration, mitigating unwanted polymerization.

Part 2: Visualizing Optimization Logic

YieldOptimization Problem Low Yield: m-Methoxycinnamonitrile Route1 Aldoxime Dehydration Problem->Route1 Route2 Direct Schmidt (Aldehyde) Problem->Route2 Route3 HWE Olefination Problem->Route3 Sol1 Add Catalyst & Optimize Ac2O Route1->Sol1 Sol2 Use TMSN3 in HFIP/ACN + TfOH Route2->Sol2 Sol3 Use LiCl/DBU for E-Selectivity Route3->Sol3

Troubleshooting logic tree for resolving low yields in m-methoxycinnamonitrile synthesis.

SchmidtMechanism Aldehyde 3-Methoxycinnamaldehyde Protonation Protonation (TfOH) Aldehyde->Protonation AzideAttack TMSN3 Attack Protonation->AzideAttack Elimination N2 Loss & Deprotonation AzideAttack->Elimination HFIP HFIP H-Bonding HFIP->AzideAttack Stabilization Product m-Methoxycinnamonitrile Elimination->Product

Mechanistic pathway of the HFIP-accelerated Schmidt conversion to nitriles.

Part 3: Quantitative Data & Route Comparison

The following table summarizes the expected performance metrics of various synthesis routes when optimized according to our protocols.

Synthesis RouteReagents / CatalystTypical YieldE/Z SelectivityReaction TimeKey Advantage
Aldoxime Dehydration NH₂OH·HCl, Ac₂O, Catalyst75 - 85%Retains starting4 - 6 hLow cost of bulk reagents[1].
Improved Schmidt TMSN3, HFIP/ACN, TfOH88 - 94%Retains starting45 minExtremely fast, high purity[3].
BHA Oxidative CF3-BHA, Brønsted Acid80 - 89%Retains starting24 hAvoids toxic azide handling[4].
HWE Olefination Diethyl cyanomethylphosphonate, LiCl/DBU85 - 92%> 95:5 (E:Z)2 - 4 hBest for establishing trans stereocenter.

Part 4: Standard Operating Procedure (SOP)

Protocol: High-Yield Synthesis of m-Methoxycinnamonitrile via Improved Schmidt Conversion

Reference Grounding: Adapted from optimized conditions for the conversion of cinnamaldehyde derivatives to nitriles using TMSN3 in HFIP[3].

Materials:

  • 3-Methoxycinnamaldehyde (1.0 equivalent, 0.500 mmol)

  • Azidotrimethylsilane (TMSN3) (2.0 equivalents, 1.00 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (0.40 equivalents, 0.200 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / Acetonitrile (ACN) (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried, nitrogen-flushed two-dram vial equipped with a magnetic stir bar, dissolve 3-methoxycinnamaldehyde (0.500 mmol) in 2.0 mL of a freshly prepared, anhydrous 1:1 mixture of HFIP and ACN.

    • Scientific Rationale: HFIP is crucial here. Its high ionizing power and strong hydrogen-bond donating capability stabilize the azide intermediate, preventing competitive side reactions.

  • Reagent Addition: Add TMSN3 (1.00 mmol) to the stirring solution at room temperature (20-25 °C).

  • Catalyst Initiation: Slowly add TfOH (17.7 μL, 0.200 mmol) dropwise to the mixture.

    • Safety & Observation: An exotherm and brisk effervescence (N₂ gas evolution) will be immediately observed. Ensure the vial is properly vented through a nitrogen line or bubbler.

  • Reaction Progression: Cap the vial loosely (or maintain under N₂ flow) and stir at room temperature for 45 minutes.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The starting aldehyde will appear as a UV-active spot at a lower Rf. The reaction is complete when this spot disappears and a new, distinct spot (the nitrile) appears at a higher Rf.

  • Workup: Concentrate the reaction mixture under a gentle stream of nitrogen to remove volatile solvents (HFIP and ACN).

  • Purification: Purify the crude residue using silica gel flash chromatography (CombiFlash system, 0%–10% EtOAc/hexanes gradient). The m-methoxycinnamonitrile will elute as a clear oil or white crystalline solid depending on ambient temperature[2].

References

  • Source: Google Patents (CN109251153A)
  • Bulletin of Korean Chemical Society. Vol. 2. No.
  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Methoxycinnamonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Methoxycinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methoxycinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. The following question-and-answer-based troubleshooting guide provides in-depth technical explanations and actionable protocols to address these issues effectively.

Section 1: Understanding 3-Methoxycinnamonitrile & Its Solubility Challenges
Q1: Why does 3-Methoxycinnamonitrile exhibit low solubility in highly polar solvents like water?

Answer: The solubility of an organic compound is governed by its molecular structure and the principle of "like dissolves like".[1] 3-Methoxycinnamonitrile's structure contains both polar and non-polar regions, creating a delicate solubility balance.

  • Non-Polar Feature (Hydrophobic): The core of the molecule is a benzene ring, which is aromatic and non-polar. This substantial hydrophobic component is the primary reason for its poor solubility in water. As the non-polar hydrocarbon part of a molecule increases, its solubility in polar solvents significantly decreases.

  • Polar Features (Hydrophilic): The molecule also possesses two polar functional groups:

    • Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor, which generally promotes solubility in polar solvents.[1]

    • Methoxy Group (-OCH₃): This ether group is also polar and can accept hydrogen bonds.[1]

The molecule's overall limited solubility in water indicates that the hydrophobic character of the benzene and vinyl backbone dominates the hydrophilic contributions of the nitrile and methoxy groups. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[2] In the case of 3-Methoxycinnamonitrile and water, the interactions between the non-polar ring and the highly structured water molecules are not energetically favorable.

Q2: What are the predicted solubility characteristics of 3-Methoxycinnamonitrile in common laboratory solvents?

Answer: While specific quantitative solubility data for 3-Methoxycinnamonitrile is not widely published, we can predict its behavior based on its structure and the properties of similar molecules like cinnamonitrile, which is soluble in alcohol but practically insoluble in water.[3][4] A systematic approach involves classifying solvents by their polarity.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to Moderate The ability to hydrogen bond with the nitrile and methoxy groups is counteracted by the large non-polar benzene ring. Solubility is expected to increase as the alkyl chain of the alcohol increases (Methanol > Ethanol), making the solvent slightly less polar.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are highly polar and can effectively solvate the polar parts of the molecule but lack the strong hydrogen-bonding network of water, making them better at accommodating the non-polar aromatic ring.[2]
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to High These solvents strike a good balance, being able to interact with both the polar and non-polar regions of the molecule.[2]
Non-Polar Hexane, TolueneLow to Moderate While these solvents can interact with the benzene ring, they are poor at solvating the polar nitrile and methoxy groups. Toluene may be more effective than hexane due to pi-pi stacking interactions with the aromatic ring.
Section 2: Systematic Troubleshooting Workflow
Q3: I am having trouble dissolving 3-Methoxycinnamonitrile. What is the first step I should take?

Answer: The most effective approach is a systematic and logical progression from simple, non-invasive methods to more complex formulation strategies. This minimizes the introduction of potentially interfering excipients into your experimental system. The first step is always to confirm if you are using an appropriate solvent. If you are restricted to a polar solvent system where solubility is poor, follow the workflow below.

G cluster_0 cluster_1 Level 1: Physical & Solvent Adjustments cluster_2 Level 2: Formulation Strategies cluster_3 Level 3: Advanced Methods start Start: Low Solubility Observed in Primary Polar Solvent step1 Is an alternative polar aprotic solvent (e.g., DMSO, DMF) acceptable? start->step1 step2 Try Co-solvency: Add a water-miscible organic solvent (e.g., Ethanol, PEG 400, DMSO) step1->step2 No end_s SOLUBILITY ACHIEVED step1->end_s Yes step3 Apply Gentle Heating & Agitation (e.g., Vortex, Sonicate at 30-40°C) step2->step3 If partially soluble step4 Use Surfactants: Introduce a non-ionic surfactant (e.g., Tween® 20/80) below CMC step2->step4 If still insoluble step3->step4 Failure step3->end_s Success step5 Consider pH Adjustment (Caution: Risk of Hydrolysis) step4->step5 Failure/Interference step4->end_s Success step6 Complexation: Use cyclodextrins (e.g., SBE-β-CD) step5->step6 Failure/Degradation step5->end_s Success step6->end_s Success end_f Consult Further/ Re-evaluate System step6->end_f Failure

Caption: Systematic workflow for troubleshooting low solubility.
Section 3: Detailed Protocols & Mechanistic Explanations
Q4: How can I use co-solvents to improve the solubility of 3-Methoxycinnamonitrile?

Answer: Co-solvency is one of the most effective and widely used strategies for dissolving compounds with poor water solubility.[5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This reduction in polarity lowers the interfacial tension between the solute and the solvent, making the environment more favorable for the non-polar aromatic ring of 3-Methoxycinnamonitrile.

Mechanism of Co-Solvency:

G cluster_0 Aqueous Solvent (High Polarity) cluster_1 Co-Solvent System (Reduced Polarity) W1 Solute Solute (Insoluble) W2 W3 W4 W5 C1 Solute_S Solute (Soluble) C2 C3 C4 C5 C6 label_w Water Molecules label_c Co-Solvent Molecules key_w key_c

Caption: Co-solvents reduce solvent polarity, enabling dissolution.

Protocol: Co-Solvent Screening for 3-Methoxycinnamonitrile

Objective: To determine an effective co-solvent system for dissolving 3-Methoxycinnamonitrile to a target concentration.

Materials:

  • 3-Methoxycinnamonitrile

  • Primary solvent (e.g., deionized water, PBS)

  • Co-solvent candidates: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)[7]

  • Glass vials, magnetic stirrer, vortex mixer, sonicator.

Procedure:

  • Preparation: Weigh out an amount of 3-Methoxycinnamonitrile into several vials to achieve your target concentration (e.g., 1 mg in each vial for a final volume of 1 mL to make a 1 mg/mL solution).

  • Co-Solvent Addition: To each vial, add a small, precise volume of a different co-solvent (e.g., 50 µL, which will be 5% of the final volume). Use one vial as a control with no co-solvent.

  • Initial Dissolution Attempt: Vortex each vial vigorously for 30-60 seconds. Observe for dissolution. If the compound dissolves completely, you have found a potential system.

  • Primary Solvent Titration: If the compound is not fully dissolved, slowly add the primary polar solvent (e.g., water) dropwise while continuously mixing or vortexing. Add up to 50% of the final volume.

  • Energy Input: If solids remain, apply gentle heating (30-40°C) and/or sonicate the vials for 5-10 minutes. Caution: Be aware of the compound's stability at elevated temperatures.

  • Final Volume Adjustment: Once the solid is dissolved, add the primary solvent to reach the final target volume (e.g., 1 mL).

  • Observation: Let the solution stand for at least one hour at room temperature. Observe for any precipitation. A stable solution should remain clear.

  • Selection: The best co-solvent system is the one that uses the lowest percentage of organic solvent to achieve a stable solution of your target concentration.[7]

Q5: Is pH adjustment a viable strategy for this compound?

Answer: For many compounds, pH adjustment is a powerful tool to increase solubility.[8] This is particularly true for molecules with acidic or basic functional groups that can be ionized to form more polar, water-soluble salts.[9]

For 3-Methoxycinnamonitrile, this method should be approached with significant caution . The molecule does not have a strongly acidic or basic group that can be readily ionized. While the nitrile group has a lone pair of electrons on the nitrogen, it is a very weak base. Drastic changes in pH, especially under harsh acidic or basic conditions combined with heat, can lead to the irreversible hydrolysis of the nitrile group to a carboxylic acid or amide.[10] This chemical transformation would change the identity of your compound, invalidating your experiment.

Recommendation: Unless you are specifically studying the stability of 3-Methoxycinnamonitrile or have evidence that a slight pH shift (e.g., pH 6-8) can improve solubility without degradation, it is generally better to prioritize other methods like co-solvency or the use of surfactants.[11]

Q6: When should I consider using surfactants, and how do they work?

Answer: You should consider using surfactants when co-solvents are not permissible in your system (e.g., in certain cell-based assays) or when they fail to achieve the desired solubility. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[12]

Mechanism of Micellar Solubilization: In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails face inward, creating an oily, non-polar core, while the hydrophilic heads face outward, interacting with the water. The non-polar part of 3-Methoxycinnamonitrile can partition into this hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[14][15]

G center S1 center->S1 S2 center->S2 S3 center->S3 S4 center->S4 S5 center->S5 S6 center->S6 S7 center->S7 S8 center->S8 S1_head S1->S1_head S2_head S2->S2_head S3_head S3->S3_head S4_head S4->S4_head S5_head S5->S5_head S6_head S6->S6_head S7_head S7->S7_head S8_head S8->S8_head Solute 3-Methoxycinnamonitrile hydrophobic_core Hydrophobic Core (Solubilizes Compound) hydrophilic_shell Hydrophilic Shell (Water-Facing) arrow_label arrow_label->S5_head

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

Protocol: Solubilization Using a Non-Ionic Surfactant

Objective: To prepare a solution of 3-Methoxycinnamonitrile using Tween® 20 or a similar non-ionic surfactant.

Materials:

  • 3-Methoxycinnamonitrile

  • Aqueous buffer (e.g., PBS, Tris)

  • 10% (w/v) stock solution of Tween® 20 in water

  • Vortex mixer, sonicator

Procedure:

  • Preparation: Weigh the required amount of 3-Methoxycinnamonitrile into a clean vial.

  • Surfactant Addition: Add a small volume of the 10% Tween® 20 stock solution to achieve a final concentration typically between 0.05% and 0.5%. For example, to make 1 mL of a 0.1% Tween® 20 solution, add 10 µL of the 10% stock.

  • Initial Wetting: Add a small amount of the aqueous buffer (approx. 20% of the final volume) to the vial. Vortex vigorously to wet the compound with the surfactant solution. This step is critical for preventing clumping.

  • Dissolution: Slowly add the remaining buffer to reach the final volume while continuously mixing.

  • Sonication: Sonicate the solution for 10-15 minutes in a water bath to ensure complete micellar encapsulation and dissolution.

  • Inspection: The final solution should be clear. A slight opalescence can sometimes occur with surfactant solutions but there should be no visible particulate matter.

Section 4: FAQs & Best Practices
Q8: How do I prepare a stock solution of 3-Methoxycinnamonitrile?

Answer: Given its high solubility in polar aprotic solvents, the best practice is to prepare a concentrated stock solution in 100% DMSO or DMF.[2][16] A typical stock concentration might be 10-50 mg/mL. This stock can then be serially diluted into your aqueous experimental medium. When diluting, ensure rapid mixing to avoid precipitation of the compound as it enters the less favorable aqueous environment.

Q9: What are the safety precautions I should take when handling this compound?

Answer: 3-Methoxycinnamonitrile and its related nitrile compounds should be handled with care. Always consult the latest Safety Data Sheet (SDS) from your supplier.[17][18] General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[20]

  • Contact: Avoid contact with skin and eyes. Nitrile compounds can be irritants and may be harmful if absorbed through the skin or swallowed.[18]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[17]

Q10: How does temperature affect solubility? Can I heat the solution?

Answer: For most solids, solubility increases with temperature. Gentle heating (e.g., to 30-40°C) can be an effective way to increase the rate of dissolution and the amount of solute that can be dissolved. However, there are two important considerations:

  • Compound Stability: Ensure that 3-Methoxycinnamonitrile is stable at the temperature you are using and will not degrade over the course of your experiment.

  • Precipitation on Cooling: If you create a saturated solution at an elevated temperature, the compound may precipitate out as the solution cools to room temperature. Therefore, this method is best for helping to dissolve the compound initially, but the final solution must be stable at its working temperature.

Section 5: References
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Misco. (2025, December 23). Co-solvent: Significance and symbolism. Misco. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7). Cheméo. Retrieved from [Link]

  • LookChem. (n.d.). Cinnamonitrile 1885-38-7 wiki. LookChem. Retrieved from [Link]

  • LookChem. (2024, October 12). Cinnamonitrile CAS 1885-38-7 | Flavors & Fragrances. LookChem. Retrieved from [Link]

  • MDPI. (2024, July 25). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. MDPI. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methoxypropionitrile. ChemBK. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methoxypropionitrile (CAS 33695-59-9) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methoxybenzonitrile. PubChem. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. ResearchGate. Retrieved from [Link]

  • Sinoshiny. (n.d.). China Cinnamonitrile Manufacturers, Suppliers and Factory. Sinoshiny. Retrieved from [Link]

  • LibreTexts. (2025, January 19). Chemistry of Nitriles. LibreTexts. Retrieved from [Link]

  • Wastewater Digest. (2024, May 28). Understanding Surfactants: The Science Behind Soaps and Detergents. Wastewater Digest. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • ACS Publications. (2024, May 16). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. ACS Publications. Retrieved from [Link]

  • LibreTexts. (2019, January 2). The Effects of pH on Solubility. LibreTexts. Retrieved from [Link]

  • LibreTexts. (2019, June 5). Solubility. LibreTexts. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

  • IJPub.org. (2026, February 15). Review on : Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJPub.org. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]

  • Chad's Prep. (2022, February 25). pH Effects on Solubility. YouTube. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Effects of pH, temperature, ionic strength and organic matter on triclocarban solubility. ResearchGate. Retrieved from [Link]

  • PubMed. (2020, May 15). Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of m-Methoxycinnamonitrile and p-Methoxycinnamonitrile: A Guide for Researchers

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two common isomers, m-Methoxycinnamonitrile and p-Methoxycinnamonitrile. By examining their electronic properties and leveraging established principles of physical organic chemistry, we can predict and rationalize their behavior in various chemical transformations, thereby informing experimental design and accelerating discovery.

Introduction: The Significance of Isomeric Purity and Reactivity

m-Methoxycinnamonitrile and p-Methoxycinnamonitrile are versatile building blocks in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and materials. While structurally similar, the seemingly minor difference in the position of the methoxy group on the phenyl ring leads to profound differences in their electronic nature and, consequently, their chemical reactivity. This guide will dissect these differences, providing a theoretical framework and practical insights for their application.

Chemical_Structures m_nitrile m-Methoxycinnamonitrile m_structure p_nitrile p-Methoxycinnamonitrile p_structure

Caption: Chemical structures of m-Methoxycinnamonitrile and p-Methoxycinnamonitrile.

Theoretical Framework: Unpacking the Electronic Effects

The reactivity of these isomers is governed by the electronic influence of the methoxy (-OCH₃) group on the cinnamonitrile scaffold. The methoxy group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.

The net electronic effect of the methoxy group is a combination of these two factors and is highly dependent on its position.

p-Methoxycinnamonitrile: An Electron-Rich System

In the para position, the resonance effect of the methoxy group strongly dominates its inductive effect.[1] This leads to a significant increase in electron density on the aromatic ring and the conjugated system, making p-methoxycinnamonitrile an electron-rich molecule. The electron-donating nature of the para-methoxy group enhances the nucleophilicity of the double bond and can influence the reactivity of the nitrile group.

m-Methoxycinnamonitrile: A More Electron-Neutral System

When the methoxy group is in the meta position, its resonance effect does not extend to the other carbons of the aromatic ring.[1] Consequently, the electron-withdrawing inductive effect becomes the more dominant influence, albeit still relatively weak. This results in the aromatic ring of m-methoxycinnamonitrile being less electron-rich compared to its para isomer.

Electronic_Effects cluster_p p-Methoxycinnamonitrile cluster_m m-Methoxycinnamonitrile p_methoxy p-OCH3 Group p_resonance Strong +R Effect (Electron Donating) p_methoxy->p_resonance p_inductive Weak -I Effect (Electron Withdrawing) p_methoxy->p_inductive p_net Net Effect: Strongly Electron Donating p_resonance->p_net p_inductive->p_net m_methoxy m-OCH3 Group m_resonance Negligible +R Effect m_methoxy->m_resonance m_inductive Dominant -I Effect (Electron Withdrawing) m_methoxy->m_inductive m_net Net Effect: Weakly Electron Withdrawing m_resonance->m_net m_inductive->m_net

Caption: Dominant electronic effects in m- and p-Methoxycinnamonitrile.

Quantitative Comparison: The Hammett Equation

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants.[2][3] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The substituent constants (σ) for the methoxy group are well-established:

Substituentσ_metaσ_para
-OCH₃+0.11-0.24

Data sourced from Schwarzenbach et al.[4]

A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[3] The Hammett constants clearly quantify the electron-withdrawing nature of the meta-methoxy group and the electron-donating nature of the para-methoxy group.

Predicted Reactivity in Key Transformations

Based on the electronic properties and Hammett constants, we can predict the relative reactivity of the two isomers in common organic reactions.

Electrophilic Reactions

In reactions involving electrophilic attack on the aromatic ring, p-methoxycinnamonitrile is expected to be significantly more reactive than its meta counterpart. The electron-donating para-methoxy group activates the ring towards electrophiles.

Nucleophilic Additions to the Alkene (Michael Addition)

The double bond in cinnamonitriles is an electrophilic "Michael acceptor."[5][6] The reactivity in a Michael addition is sensitive to the electron density at the β-carbon.

  • p-Methoxycinnamonitrile: The electron-donating para-methoxy group increases electron density on the conjugated system, making the β-carbon less electrophilic. This is expected to decrease the rate of Michael addition.

  • m-Methoxycinnamonitrile: The electron-withdrawing meta-methoxy group decreases electron density on the conjugated system, making the β-carbon more electrophilic. This should increase the rate of Michael addition.

Reactions at the Nitrile Group

The reactivity of the nitrile group can also be influenced by the substituent. For instance, in a Lewis acid-catalyzed cycloaddition to the nitrile, the coordination of the Lewis acid to the nitrogen atom is a key step. The overall electron density of the molecule can affect this interaction.

Proposed Experimental Protocol: Comparative Michael Addition

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the Michael addition of a common nucleophile, such as sodium diethyl malonate, to both isomers can be performed.

Experimental_Workflow start Start prep Prepare Stock Solutions: - m-Methoxycinnamonitrile - p-Methoxycinnamonitrile - Sodium Diethyl Malonate - Internal Standard start->prep reaction_setup Set up two parallel reactions in a thermostatted reactor prep->reaction_setup sampling Take aliquots at regular time intervals reaction_setup->sampling quench Quench reaction with a weak acid sampling->quench analysis Analyze samples by GC-MS or HPLC quench->analysis data Plot concentration vs. time and determine rate constants analysis->data conclusion Compare rate constants to determine relative reactivity data->conclusion

Caption: Workflow for a comparative kinetic study.

Step-by-Step Methodology
  • Materials and Reagents:

    • m-Methoxycinnamonitrile (≥98% purity)

    • p-Methoxycinnamonitrile (≥98% purity)

    • Diethyl malonate (≥99% purity)

    • Sodium ethoxide (21% solution in ethanol)

    • Anhydrous ethanol (solvent)

    • Dodecane (internal standard)

    • Deuterated chloroform (for NMR analysis, if desired)

    • Hydrochloric acid (1 M, for quenching)

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a UV detector.

    • Thermostatted reaction vessel with magnetic stirring.

    • Micropipettes and standard laboratory glassware.

  • Procedure: a. Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.5 M solution of sodium diethyl malonate in anhydrous ethanol by slowly adding diethyl malonate to a stirred solution of sodium ethoxide in ethanol. b. Reaction Setup: In two separate thermostatted reaction vessels maintained at 25°C, add a solution of either m-methoxycinnamonitrile (0.1 M) or p-methoxycinnamonitrile (0.1 M) in anhydrous ethanol. Include an internal standard such as dodecane (0.05 M) for accurate quantification. c. Initiation and Sampling: To initiate the reaction, add the prepared sodium diethyl malonate solution to each reaction vessel with vigorous stirring. Start a timer immediately and take aliquots (e.g., 0.1 mL) at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). d. Quenching: Immediately quench each aliquot in a vial containing a dilute solution of hydrochloric acid in ethanol to neutralize the base and stop the reaction. e. Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting cinnamonitrile relative to the internal standard over time. f. Data Analysis: Plot the natural logarithm of the concentration of the cinnamonitrile versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). Compare the rate constants for the two isomers to determine their relative reactivity.

Conclusion

The electronic disparity between m-methoxycinnamonitrile and p-methoxycinnamonitrile, stemming from the positional difference of the methoxy group, leads to distinct chemical reactivities. The electron-donating nature of the para-methoxy group enhances reactivity towards electrophiles but is predicted to slow down nucleophilic conjugate additions. Conversely, the weakly electron-withdrawing meta-methoxy group is expected to accelerate Michael additions. A quantitative understanding of these effects, guided by Hammett constants, allows for the rational selection of isomers and reaction conditions, ultimately leading to more efficient and predictable synthetic outcomes. The provided experimental protocol offers a robust framework for validating these theoretical predictions in a laboratory setting.

References

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Garia-Valle, F., et al. (2008). Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction. Tetrahedron, 64(7), 1437-1445.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Jaffé, H. H. (1953).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Jones, R. A. Y. (1984). Physical and Mechanistic Organic Chemistry. Cambridge University Press.
  • Elgemeie, G. E. H., et al. (1986). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents.
  • Bernasconi, C. F., & de la Rosa, R. (1986). Kinetics of the alkaline hydrolysis of substituted benzylidene Meldrum's acids. The Journal of Organic Chemistry, 51(18), 3464-3470.
  • O'Donnell, J. (2023, May 24).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Bogdal, D. (2001). Microwave-assisted Michael addition of active methylene compounds to α,β-unsaturated nitriles. Tetrahedron Letters, 42(48), 8499-8501.
  • Little, R. D., & Gazda, K. S. (1988). The Michael reaction. Organic Reactions, 36, 1-393.
  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of m-Methoxycinnamonitrile

As laboratory professionals, our commitment to discovery is intrinsically linked to a foundational responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a foundational responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of m-Methoxycinnamonitrile, grounded in established safety protocols and an expert understanding of chemical hazards.

Part 1: Hazard Assessment and Characterization

The first principle of safe disposal is understanding the risks. Based on analogous compounds, m-Methoxycinnamonitrile should be presumed to be hazardous.[1][2][3] This classification is the critical first step that dictates all subsequent handling and disposal procedures.

Presumed Hazard Profile:

Hazard CategoryPresumed Risk for m-MethoxycinnamonitrileRationale based on Analogous Compounds
Acute Toxicity (Oral) Harmful/Toxic if swallowed. 3-Methoxybenzonitrile and 3-Methoxy-4-methylbenzonitrile are categorized as harmful or toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal) Harmful/Toxic in contact with skin. 3-Methoxybenzonitrile and 3-Methoxy-4-methylbenzonitrile are categorized as harmful or toxic in contact with skin.[1][2][3]
Acute Toxicity (Inhalation) Harmful/Toxic if inhaled. 3-Methoxy-4-methylbenzonitrile is classified as harmful or toxic if inhaled.[2][3]
Skin Corrosion/Irritation May cause skin irritation. This is a common property for many organic nitriles.[2][3]
Eye Damage/Irritation May cause eye irritation. This is a common property for many organic nitriles.[2]
Environmental Hazards Potentially harmful to aquatic life. Many organic chemicals exhibit aquatic toxicity; avoid release to the environment.[4][5]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity).[6] Based on the presumed toxicological profile, m-Methoxycinnamonitrile waste would be classified as a characteristic hazardous waste due to toxicity .

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a chemical is deemed "waste." This workflow ensures safety, compliance, and environmental protection at every stage.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Final Disposal Start Decision: m-Methoxycinnamonitrile is Waste PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste Stream (Nitrile, Non-Halogenated Organic) PPE->Segregate Container Step 3: Select Compatible Container (Glass or HDPE) Segregate->Container Label Step 4: Attach & Complete Hazardous Waste Tag Store Step 5: Store in Satellite Accumulation Area (SAA) Request Step 6: Arrange for Pickup via EHS Store->Request End Disposal by Licensed Contractor Request->End

Caption: Decision workflow for the safe disposal of m-Methoxycinnamonitrile waste.

Experimental Protocol: Detailed Disposal Steps

  • Personal Protective Equipment (PPE): Before handling waste, always wear appropriate PPE. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles or glasses with side shields.

    • A standard laboratory coat.[7] Work should be performed in a well-ventilated area or within a chemical fume hood.[3]

  • Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

    • m-Methoxycinnamonitrile waste should be collected in a container designated for non-halogenated organic waste .

    • Do not mix this waste with aqueous wastes, strong acids/bases, or oxidizers.[8]

    • Solid waste contaminated with m-Methoxycinnamonitrile (e.g., contaminated gloves, weigh paper, silica gel) should be collected separately from liquid waste.

  • Container Selection: The integrity of the waste container is paramount.

    • Use a sturdy, leak-proof container that is chemically compatible with nitriles. Borosilicate glass or high-density polyethylene (HDPE) bottles are appropriate.[9]

    • The container must have a secure, screw-top cap. It must be kept closed at all times except when actively adding waste.[9]

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Labeling: Accurate labeling is a strict regulatory requirement.

    • As soon as you begin collecting waste in a container, attach a completed Hazardous Waste Tag provided by your institution's Environmental Health & Safety (EHS) department.[8]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "m-Methoxycinnamonitrile" (do not use abbreviations).

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., "Toxic").

      • The accumulation start date.

  • Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]

    • Store the waste away from incompatible materials.[1]

  • Requesting Disposal:

    • Once a waste container is full (or you have finished the project generating the waste), arrange for its removal.

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[9]

    • Do not allow hazardous waste to accumulate in the lab for extended periods.

Disposal of Empty Containers

An "empty" container that once held m-Methoxycinnamonitrile is not necessarily non-hazardous. To be disposed of as regular solid waste, it must be "RCRA empty."

  • For containers > 1 gallon: No more than 0.3% by weight of the total capacity of the container can remain.

  • For containers ≤ 1 gallon: The container must be triple-rinsed.[9]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate is considered hazardous waste and must be collected and disposed of with your liquid m-Methoxycinnamonitrile waste stream.[9]

    • Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting them as hazardous waste is the most prudent approach.

    • After rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or solid waste bin.

Spill Management

In the event of a spill, prioritize safety:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.

    • Label the container as "Spill Debris with m-Methoxycinnamonitrile" and dispose of it as hazardous waste.

By adhering to these rigorous, well-documented procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. This protocol serves as a self-validating system, building a foundation of trust and expertise in your laboratory's chemical handling practices.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • Avalaire. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). cis,trans-4-methoxycinnamonitrile — Chemical Substance Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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